Desethylatrazine-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFIQKMSFGDCQ-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Desethylatrazine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and metabolic context of Desethylatrazine-d7. This deuterated analog of desethylatrazine, a primary metabolite of the widely used herbicide atrazine, serves as a crucial internal standard for quantitative analysis in various matrices. Its isotopic labeling ensures accurate detection and quantification in complex samples by mass spectrometry-based methods.
Core Chemical Properties
This compound is a stable, isotopically labeled form of desethylatrazine. The deuterium atoms are typically located on the isopropyl group, providing a distinct mass shift for mass spectrometric analysis.
| Property | Value | Source |
| Chemical Name | 2-Amino-4-chloro-6-(isopropyl-d7-amino)-1,3,5-triazine | [1](2) |
| Synonyms | This compound (iso-propyl-d7) | [1](2) |
| CAS Number | 1216649-31-8 | [1](2) |
| Molecular Formula | C₆H₃D₇ClN₅ | [1](2) |
| Molecular Weight | 194.67 g/mol | [3](4) |
| Physical State | Solid | (2) |
| Appearance | White to off-white solid | (2) |
| Melting Point | 132 - 134 °C | (2) |
| Solubility | DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol | (4) |
| log Kow (octanol/water) | 1.51 | (2) |
| Storage | Store at -20°C for long-term stability. | (5) |
Metabolic Pathway of Atrazine to Desethylatrazine
Desethylatrazine is a significant metabolite of atrazine, formed through the process of N-dealkylation, primarily mediated by cytochrome P450 enzymes in humans and other organisms. This metabolic conversion is a key step in the detoxification and excretion of atrazine.
Metabolic pathway of Atrazine to its primary metabolites.
Experimental Protocols
This compound is predominantly used as an internal standard in analytical methods for the quantification of atrazine and its metabolites in various environmental and biological matrices. Below are detailed methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of Desethylatrazine in Water by GC-MS
This protocol is adapted from established methods for the analysis of triazine herbicides and their metabolites in water samples.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 500 mL of water sample in a clean glass container.
-
Fortification: Spike the sample with a known concentration of this compound (e.g., 100 ng/L) to serve as the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Desethylatrazine: m/z 172, 187, 144
-
This compound: m/z 179, 194, 151
-
Analysis of Desethylatrazine in Soil by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of desethylatrazine in soil samples using this compound as an internal standard.
a. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and the this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
b. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Desethylatrazine: Q1: 188.1 -> Q3: 146.1 (Quantifier), Q3: 104.1 (Qualifier)
-
This compound: Q1: 195.1 -> Q3: 153.1
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.
A generalized workflow for the analysis of Desethylatrazine.
References
Desethylatrazine-d7: A Comprehensive Analysis of its Molecular Weight
Desethylatrazine-d7 is a deuterated form of Desethylatrazine, a metabolite of the herbicide atrazine. The incorporation of deuterium isotopes is a common practice in analytical chemistry, particularly for use as an internal standard in quantitative analyses by methods such as mass spectrometry. This document provides a focused overview of the molecular weight of this compound.
Molecular Composition and Weight
The key difference between Desethylatrazine and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a higher molecular weight for the deuterated compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₃D₇ClN₅[1][2] | 194.67[2][3] |
| Desethylatrazine (unlabeled) | C₆H₁₀ClN₅[4] | 187.63 |
The molecular weight of this compound is 194.67 g/mol . Its chemical formula is C₆H₃D₇ClN₅. The unlabeled counterpart, Desethylatrazine, has a molecular weight of 187.63 g/mol and the chemical formula C₆H₁₀ClN₅. The increase in mass is attributable to the seven deuterium atoms in the isopropyl group of the molecule.
Logical Relationship of Isotopic Labeling
The following diagram illustrates the relationship between the parent compound and its deuterated analog.
Caption: Isotopic labeling process for this compound.
References
Technical Guide: Desethylatrazine-d7 (CAS Number: 1216649-31-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylatrazine-d7 is the deuterated form of Desethylatrazine, a primary metabolite of the widely used herbicide, Atrazine. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Atrazine and its metabolites in various environmental and biological matrices. Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, toxicological information, inferred metabolic pathways, and detailed experimental protocols for its use.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a direct comparison of its labeled and unlabeled forms.
| Property | This compound | Desethylatrazine (unlabeled) |
| CAS Number | 1216649-31-8[1][2] | 6190-65-4[2] |
| Chemical Formula | C₆H₃D₇ClN₅ | C₆H₁₀ClN₅ |
| Molecular Weight | 194.67 g/mol [1][3] | 187.63 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | 132 - 134 °C |
| Water Solubility | Not available | 3.2 g/L |
| Log P (octanol/water) | Not available | 1.51 |
| Synonyms | 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, 6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | 2-Amino-4-chloro-6-isopropylamino-1,3,5-triazine |
Synthesis
A specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production as an analytical standard. However, a general synthetic approach can be inferred from established methods for the synthesis of substituted 1,3,5-triazines.
The synthesis would likely start from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The order of substitution is dependent on the reaction temperature. To synthesize this compound, a plausible route would involve:
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First Substitution: Reaction of cyanuric chloride with ammonia at a low temperature (e.g., 0-5 °C) to introduce the first amino group.
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Second Substitution: Subsequent reaction with isopropyl-d7-amine at a higher temperature (e.g., room temperature to 50 °C) to introduce the deuterated isopropylamino group. The synthesis of isopropyl-d7-amine itself can be achieved through various deuteration methods for amines.
A general workflow for such a synthesis is depicted below.
References
Desethylatrazine-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylatrazine-d7 is the deuterated analog of desethylatrazine, a primary metabolite of the widely used herbicide atrazine. Its isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry. This guide provides a detailed overview of the physical and chemical properties of this compound, its metabolic pathways, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a white to off-white solid.[1][2] The following tables summarize its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C6H3D7ClN5 | [1] |
| Molecular Weight | 194.67 g/mol | [2] |
| CAS Number | 1216649-31-8 | [1] |
| Unlabeled CAS Number | 6190-65-4 | |
| Appearance | White to off-white solid | |
| Melting Point | 132 - 134 °C | |
| Boiling Point | No data available | |
| Solubility | DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol | |
| Water Solubility | 3.2 g/L | |
| Log P (octanol/water) | 1.51 | |
| Stability | Stable under recommended storage conditions. | |
| Storage | 2 years at -20°C in powder form. In DMSO, 2 weeks at 4°C or 6 months at -80°C. |
Metabolic Pathways
Desethylatrazine is a product of the N-dealkylation of atrazine, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP1A2 has been identified as a key isozyme involved in this transformation. The metabolic fate of desethylatrazine can proceed through further dealkylation to didealkylatrazine or via conjugation with glutathione.
The following diagram illustrates the primary metabolic pathway of atrazine leading to the formation and subsequent metabolism of desethylatrazine.
Caption: Metabolic pathway of atrazine, highlighting the formation of desethylatrazine.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of atrazine and its metabolites. Below are representative experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of Desethylatrazine in Water by GC-MS
This protocol is adapted from established methods for the analysis of atrazine and its metabolites in water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Adjust the pH of a 1-liter water sample to between 3 and 4.
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes, including desethylatrazine, with an appropriate organic solvent such as ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Spike the final extract with a known concentration of this compound as an internal standard.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
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Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for both desethylatrazine and this compound.
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The following diagram outlines the general workflow for this analytical method.
Caption: General workflow for the analysis of desethylatrazine in water by GC-MS.
Analysis of Desethylatrazine in Biological Matrices by LC-MS/MS
This protocol is a general guide for the analysis of desethylatrazine in samples such as plasma or urine.
1. Sample Preparation: Protein Precipitation and Extraction
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate desethylatrazine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both desethylatrazine and this compound.
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Conclusion
This compound is an essential analytical standard for the accurate quantification of desethylatrazine in various environmental and biological matrices. Understanding its physical and chemical properties, as well as its metabolic context, is crucial for its effective application in research and monitoring studies. The provided experimental protocols offer a foundation for developing robust and reliable analytical methods.
References
Navigating the Stability of Desethylatrazine-d7: A Technical Guide for Researchers
An In-depth Examination of Storage, Handling, and Degradation Pathways for a Key Deuterated Metabolite
For researchers, scientists, and drug development professionals working with Desethylatrazine-d7, a deuterated internal standard of the primary atrazine metabolite, ensuring its stability is paramount for accurate analytical and metabolic studies. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the parent compound and general best practices for handling analytical standards.
Recommended Storage and Handling
Proper storage is critical to maintain the integrity and concentration of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. Adherence to these guidelines will minimize degradation and ensure the reliability of experimental results.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is also crucial to note that this compound is incompatible with strong oxidizing agents.[1][2] Care should be taken to avoid contact with such substances during storage and handling. For solutions, it is advisable to prepare aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Understanding Stability and Degradation
Studies on the degradation kinetics of DEA in aqueous solutions have shown that it can be degraded through advanced oxidation processes involving hydroxyl (•OH) and sulfate (SO4•−) radicals. The rate of degradation is influenced by the pH of the solution and the presence of other reactive species. While deuteration can sometimes alter the rate of metabolic processes, the fundamental chemical stability of this compound is expected to be very similar to that of Desethylatrazine under defined laboratory conditions.
The following diagram illustrates the general metabolic pathway of atrazine, leading to the formation of Desethylatrazine. Understanding this context is crucial for researchers studying atrazine metabolism and using this compound as an internal standard.
Figure 1. Simplified metabolic degradation pathway of Atrazine.
Experimental Protocol: A Framework for Stability Assessment
For laboratories requiring a formal stability assessment of this compound, the following experimental protocol provides a robust framework. This protocol is based on established guidelines for the stability testing of drug substances and analytical standards.
1. Objective: To evaluate the stability of this compound under various storage conditions (temperature, humidity, and light) over a defined period.
2. Materials:
- This compound (solid)
- Appropriate solvent (e.g., DMSO, Methanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or GC-MS system
- Environmental chambers/incubators
- Photostability chamber
3. Sample Preparation:
- Prepare a stock solution of this compound of a known concentration.
- Aliquot the stock solution into amber vials to protect from light.
- For solid stability testing, weigh and store the powder in sealed containers.
4. Storage Conditions:
- Long-term: -20°C/ambient humidity and 4°C/ambient humidity.
- Accelerated: 40°C/75% RH.
- Photostability: Expose samples to a light source according to ICH Q1B guidelines.
5. Testing Schedule:
- Time points: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
- Accelerated: 0, 1, 3, and 6 months.
- Photostability: A single time point after the specified exposure.
6. Analytical Method:
- A validated stability-indicating analytical method, such as HPLC-UV, HPLC-MS, or GC-MS, should be used.
- The method must be able to separate the intact this compound from any potential degradation products.
7. Data Analysis:
- Quantify the concentration of this compound at each time point.
- Calculate the percentage of degradation.
- Identify and, if possible, quantify any major degradation products.
- Determine the shelf-life based on the time it takes for a significant loss of potency (e.g., 5-10%).
The following workflow diagram illustrates the key steps in conducting a stability study for this compound.
Figure 2. Experimental workflow for a this compound stability study.
By adhering to the recommended storage conditions and, when necessary, implementing a robust stability testing protocol, researchers can ensure the integrity of their this compound standard, leading to more accurate and reproducible scientific outcomes.
References
Desethylatrazine-d7: A Comprehensive Safety and Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for Desethylatrazine-d7 (CAS: 1216649-31-8), a deuterated analog of the atrazine metabolite, desethylatrazine. This document synthesizes available safety data sheets (SDS), toxicological studies, and experimental protocols to furnish researchers, scientists, and drug development professionals with critical information for safe handling, storage, and use. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental methodologies are detailed.
Section 1: Chemical and Physical Properties
This compound is a solid, white to off-white substance.[1] While specific data for the deuterated compound is limited, the properties of its non-deuterated counterpart, desethylatrazine, offer valuable insights.
| Property | Value | Source |
| Chemical Formula | C₆H₃D₇ClN₅ | C/D/N Isotopes SDS[1] |
| Molecular Weight | 194.70 g/mol | Calculated |
| Physical Status | Solid | C/D/N Isotopes SDS[1] |
| Color | White to off-white | C/D/N Isotopes SDS[1] |
| Melting Point | 132 - 134 °C | C/D/N Isotopes SDS[1] |
| Water Solubility | 3.2 g/L | C/D/N Isotopes SDS |
| Log P (octanol/water) | 1.51 | C/D/N Isotopes SDS |
| Vapor Pressure | No data available | C/D/N Isotopes SDS |
| Density | No data available | C/D/N Isotopes SDS |
Section 2: Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed or inhaled and causes serious eye irritation. The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Caption: GHS Hazard Classification for this compound.
Section 3: Toxicological Information
Toxicological data for this compound is limited. The information presented below is for the non-deuterated form, desethylatrazine, and should be considered as a proxy.
| Test | Species | Route | Value | Source |
| LC50 (96h) | Fish | Aquatic | >100 mg/L | Not Specified |
| EC50 | Vibrio fischeri (Microtox) | Aquatic | 81.86 mg/L | Not Specified |
Routes of Exposure: Inhalation, ingestion, skin, and eyes.
Potential Health Effects:
-
Inhalation: Harmful if inhaled. May cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
-
Skin: May be harmful if absorbed through the skin. May cause skin irritation.
-
Eyes: Causes serious eye irritation.
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.
Section 4: Experimental Protocols
Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of data. The following sections describe the methodologies for key experiments cited for related compounds.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline is designed to assess the acute toxicity of substances to fish.
Methodology:
-
Test Organism: A suitable fish species, such as Zebrafish (Brachydanio rerio), is selected.
-
Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours. A control group is maintained in water without the test substance.
-
Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is determined using appropriate statistical methods, such as probit analysis.
Caption: Workflow for OECD Guideline 203 Fish Acute Toxicity Test.
Microtox® Assay
The Microtox® assay is a rapid, in vitro method to determine the acute toxicity of a substance using the bioluminescent bacterium Aliivibrio fischeri.
Methodology:
-
Reagent Preparation: Freeze-dried Aliivibrio fischeri are reconstituted in a special diluent.
-
Sample Preparation: The test substance is prepared in a series of dilutions.
-
Exposure: The reconstituted bacteria are exposed to the different concentrations of the test substance. A control with no test substance is also prepared.
-
Measurement: The light output of the bacteria is measured using a luminometer at specific time points (e.g., 5 and 15 minutes).
-
Data Analysis: The reduction in light output in the presence of the test substance, compared to the control, is used to calculate the effective concentration that causes a 50% reduction in light emission (EC50).
Caption: Workflow for the Microtox® Acute Toxicity Assay.
Section 5: Handling, Storage, and Stability
Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.
-
Stability: Stable under recommended storage conditions.
-
Incompatibilities: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Section 6: First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Not flammable or combustible. However, hazardous decomposition products may be formed in a fire.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Section 8: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
This technical guide provides a consolidated source of safety information for this compound. Researchers and laboratory personnel should always consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and adhere to all institutional safety protocols.
References
Commercial Suppliers and Technical Applications of Desethylatrazine-d7: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical studies. Desethylatrazine-d7, a deuterated analog of the atrazine metabolite desethylatrazine, serves as an essential internal standard in mass spectrometry-based analyses for environmental monitoring, toxicology studies, and pharmacokinetic research.
This technical guide provides an in-depth overview of commercial suppliers of this compound, presenting key quantitative data to aid in the selection of the most suitable product for specific research needs. Furthermore, it outlines a detailed experimental protocol for the utilization of this compound as an internal standard in a typical analytical workflow, from sample preparation to data analysis.
Commercial Availability and Product Specifications
A variety of chemical suppliers offer this compound, often with differing product specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate a comparative assessment. Researchers are advised to consult the suppliers' websites for the most current product information and to request certificates of analysis for detailed batch-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) | Format |
| LGC Standards | This compound (iso-propyl-d7) | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | ≥98%[1] | 99 atom % D[1] | Neat Solid |
| C/D/N Isotopes | This compound (iso-propyl-d7) | 1216649-31-8 | Not Specified | 194.67 | High | 99 atom % D[2] | Not Specified |
| MedchemExpress | This compound | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | 99%[3] | Not Specified | Solid[3] |
| Chiron | This compound | 1216649-31-8 | Not Specified | Not Specified | Not Specified | Not Specified | Solution (100 µg/mL in Isooctane or Acetonitrile) |
| Pharmaffiliates | Atrazine desethyl D7 | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | Not Specified | Not Specified | Not Specified |
| Clinivex | This compound | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | Not Specified | Not Specified | Not Specified |
| DC Chemicals | This compound | 1216649-31-8 | C₆H₁₀ClN₅ | 194.67 | Not Specified | Not Specified | Powder |
Experimental Protocol: Quantification of Desethylatrazine in Biological Matrices using LC-MS/MS and this compound as an Internal Standard
This section provides a detailed methodology for the quantitative analysis of desethylatrazine in a biological matrix, such as plasma or urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Analytes: Desethylatrazine and this compound (from a reputable commercial supplier)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for the extraction of triazine pesticides from aqueous matrices (e.g., C18 or mixed-mode cartridges)
-
Sample Matrix: Plasma, urine, or other relevant biological fluid
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desethylatrazine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Desethylatrazine by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw biological samples and centrifuge to remove any particulate matter.
-
Spiking with Internal Standard: Add a precise volume of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with sequential washes of methanol and water.
-
Sample Loading: Load the pre-treated and spiked samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes of interest with a suitable elution solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desethylatrazine: Select appropriate precursor and product ions (e.g., based on literature or in-house optimization).
-
This compound: Select the corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Desethylatrazine to this compound against the concentration of the Desethylatrazine calibration standards.
-
Regression Analysis: Use a linear or weighted linear regression to fit the calibration curve.
-
Quantification: Determine the concentration of Desethylatrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of Desethylatrazine and a simplified representation of a potential metabolic pathway involving atrazine.
Caption: Experimental workflow for the quantification of Desethylatrazine.
Caption: Simplified metabolic pathway of Atrazine.
References
An In-depth Technical Guide to the Structure of Desethylatrazine-d7
This technical guide provides a comprehensive overview of the chemical structure and properties of Desethylatrazine-d7, a deuterated isotopologue of the atrazine metabolite, desethylatrazine. This document is intended for researchers, scientists, and drug development professionals who require detailed structural information and analytical methodologies.
Chemical Identity and Properties
This compound is the deuterated form of desethylatrazine, a primary metabolite of the herbicide atrazine. The deuterium labeling is on the isopropyl group.
Table 1: Chemical Identifiers of this compound and Desethylatrazine
| Identifier | This compound | Desethylatrazine |
| CAS Number | 1216649-31-8 | 6190-65-4 |
| Synonyms | Atrazine desethyl D7, 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, 6-chloro-N2-(propan-2-yl-d7)-1,3,5-triazine-2,4-diamine | Atrazine desethyl, 2-Amino-4-chloro-6-(isopropylamino)-s-triazine, DEA |
Table 2: Physicochemical Properties of this compound and Desethylatrazine
| Property | This compound | Desethylatrazine |
| Chemical Formula | C₆H₃D₇ClN₅ | C₆H₁₀ClN₅ |
| Molecular Weight | 194.67 g/mol | 187.63 g/mol |
| Physical State | Solid | Colorless solid |
| Melting Point | Not available | 132 - 134 °C |
| Water Solubility | Not available | 3200 mg/L at 22 °C |
| logP | Not available | 1.51 |
Structural Elucidation
The core structure of this compound consists of a triazine ring substituted with a chlorine atom, an amino group, and a deuterated isopropylamino group.
Caption: Chemical structure of this compound.
Experimental Protocols for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of desethylatrazine in environmental samples involves gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation (Water Samples):
-
Adjust the pH of the water sample to 10 with a suitable buffer.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Concentrate the organic phase under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the detection of desethylatrazine and its deuterated analog.
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Metabolic Pathway of Atrazine
Desethylatrazine is a significant metabolite of atrazine, a widely used herbicide. The primary metabolic transformation involves the N-dealkylation of the ethyl group from the atrazine molecule. This process is primarily mediated by cytochrome P450 enzymes in various organisms.
Caption: Metabolic pathway of Atrazine.
This guide provides a foundational understanding of the structure and analysis of this compound. For further in-depth research, it is recommended to consult certificates of analysis from commercial suppliers for specific batch data and to adapt the provided analytical protocols to the specific instrumentation and matrices being investigated.
A Technical Guide to Desethylatrazine-d7: An Essential Tool for the Analysis of the Atrazine Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desethylatrazine, a primary metabolite of the widely used herbicide Atrazine. It details the metabolic pathways, analytical methodologies for detection and quantification, and the critical role of the isotopically labeled internal standard, Desethylatrazine-d7, in achieving accurate and reliable experimental results.
Introduction: Atrazine and its Primary Metabolite, Desethylatrazine
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Due to its widespread application, Atrazine and its degradation products are frequently detected in soil, surface water, and groundwater.[2][3]
One of the principal metabolites of Atrazine is Desethylatrazine (DEA), formed through the N-dealkylation of the parent compound.[4][5] DEA is both a product of metabolic processes in organisms and environmental degradation. Given that DEA exhibits toxicity comparable to Atrazine and is highly mobile in the environment, its accurate detection and quantification are of significant interest in environmental monitoring, toxicology, and human exposure studies.
This guide focuses on the analytical methodologies for studying DEA, with a special emphasis on the use of this compound, an isotopically labeled analog, which serves as an indispensable internal standard for quantitative analysis.
The Metabolic Pathway of Atrazine
Atrazine is metabolized in humans, animals, and the environment through several key pathways. The primary route leading to the formation of Desethylatrazine involves enzymatic N-dealkylation.
-
N-Dealkylation: In humans and experimental animals, this process is primarily carried out by microsomal cytochrome P450 enzymes, with CYP1A2 being a key isozyme in human liver microsomes. This reaction removes the ethyl group from the Atrazine molecule to yield Desethylatrazine (DEA). A parallel reaction can remove the isopropyl group to form Deisopropylatrazine (DIA).
-
Further Metabolism: DEA can be further dealkylated to form Didealkylatrazine (DACT), a major urinary metabolite.
-
Other Pathways: Additional metabolic routes include glutathione conjugation and hydrolysis, which replaces the chlorine atom with a hydroxyl group to form hydroxyatrazine.
The metabolic conversion of Atrazine to its primary dealkylated metabolites is a critical detoxification step.
The Role of this compound as an Internal Standard
This compound is not a natural metabolite of Atrazine. It is a synthetic, isotopically labeled version of Desethylatrazine where seven hydrogen atoms are replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).
The principle of IDMS relies on the fact that an isotopically labeled standard is chemically and physically identical to its non-labeled counterpart (the analyte). Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation. However, it can be distinguished by a mass spectrometer due to its higher mass.
By adding a known amount of this compound to a sample before any processing steps, any loss of the target analyte (Desethylatrazine) during the experimental workflow will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification that corrects for matrix effects and procedural losses.
Experimental Protocols for Analysis
The determination of Atrazine and its metabolites in complex matrices like water, soil, or biological fluids typically involves sample preparation followed by chromatographic analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and concentrating Atrazine and its metabolites from aqueous samples is Solid-Phase Extraction (SPE).
Objective: To isolate and concentrate analytes from a liquid sample matrix.
Methodology:
-
Standard Preparation: Prepare analytical standards of Atrazine, Desethylatrazine (DEA), Deisopropylatrazine (DIA), and Didealkylatrazine (DDA). Individual stock standards (e.g., 100 µg/mL) can be prepared in methanol. Working standards are created through serial dilution in a suitable solvent like acetone.
-
Internal Standard Spiking: Spike the water sample (e.g., 250 mL) with a known concentration of the internal standard solution, such as this compound.
-
Sample Pre-treatment: Adjust the pH of the water sample to between 3 and 4 using an appropriate acid.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or a mixed-mode C18/cation exchange polymer) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate. The analytes and the internal standard will adsorb onto the sorbent material.
-
Washing: Wash the cartridge with reagent water to remove interfering substances.
-
Elution: Elute the retained analytes and the internal standard from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate or methanol).
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Instrumental Analysis: GC-MS or LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and detection of Atrazine and its metabolites.
Objective: To separate, identify, and quantify the target analytes and the internal standard.
Methodology (Example using LC-MS/MS):
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: 10 mM ammonium acetate and 0.1% formic acid in water.
-
Solvent B: 100% acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-0.5 min (2% B), 0.5-7 min (2-80% B), 7-9 min (80-98% B), followed by re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.
-
Detection: Monitor specific precursor-to-product ion transitions for each analyte and for the this compound internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
-
Quantification: Calculate the concentration of Desethylatrazine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and toxicity of Atrazine and its primary metabolites.
Table 1: Analytical Method Performance
| Analyte | Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Atrazine | GC-MS | Water | 0.10 µg/L (LOQ) | 96 ± 6.9 | |
| Desethylatrazine (DEA) | GC-MS | Water | 0.10 µg/L (LOQ) | 96 ± 5.5 | |
| Deisopropylatrazine (DIA) | GC-MS | Water | 0.10 µg/L (LOQ) | 95 ± 6.8 | |
| Didealkylatrazine (DDA) | GC-MS | Water | 0.10 µg/L (LOQ) | 100 ± 10 | |
| Atrazine | GC-MS | Soil & Water | 0.02 - 1.0 µg/kg (LOD) | 72 - 110 | |
| Desethylatrazine (DEA) | GC-MS | Soil & Water | 0.02 - 1.0 µg/kg (LOD) | 72 - 110 | |
| Atrazine | LC-MS/MS | Urine | 0.9 µg/L (LOD) | 85.3 |
| Desethylatrazine (DEA) | LC-MS/MS | Urine | 1.5 µg/L (LOD) | 80.2 | |
Table 2: Aquatic Toxicity Data
| Compound | Organism | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Atrazine (ATRZ) | P. subcapitata (Algae) | 96-h IC50 | >1,500 | |
| Desethylatrazine (DEA) | P. subcapitata (Algae) | 96-h IC50 | >1,500 | |
| Deisopropylatrazine (DIA) | P. subcapitata (Algae) | 96-h IC50 | >1,500 |
| Toxicity Ranking | Various aquatic organisms | Acute & Chronic | ATRZ > DEA > DIA | |
IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50% inhibition of a given biological function.
Conclusion
Desethylatrazine is a key metabolite and environmental degradate of Atrazine, making its study essential for comprehensive risk assessment and environmental monitoring. Accurate quantification of Desethylatrazine in complex matrices is challenging due to potential analyte loss and matrix interference. The use of an isotopically labeled internal standard, this compound, in conjunction with sensitive analytical techniques like LC-MS/MS, is the gold standard methodology. It allows researchers to overcome these challenges, providing reliable and reproducible quantitative data critical for advancing our understanding of the environmental fate and toxicological impact of Atrazine and its metabolites.
References
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. who.int [who.int]
- 3. Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Environmental Fate of Desethylatrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylatrazine (DEA) is a primary and frequently detected degradation product of the widely used triazine herbicide, atrazine.[1][2] Its prevalence in soil and water systems necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and mobility of desethylatrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Data Presentation
Persistence of Desethylatrazine
The persistence of desethylatrazine in the environment is a critical factor in assessing its potential for long-term contamination. This is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.
Table 1: Half-life of Desethylatrazine in Soil
| Soil Type | Soil Characteristics | Half-life (days) | Reference |
| s-triazine-adapted CO soil | 35.2% sand, 28% silt, 36.8% clay, 19 g C/kg organic matter, pH 7.9 | 4.6 - 58.7 | [3] |
| s-triazine-adapted Mississippi soil | 15.8% sand, 47.2% silt, 36.7% clay, 13 g C/kg organic matter, pH 6.67 | 5.2 - 45 | [3] |
| Various agricultural soils | Not specified | 3.5 - 7.2 (field); 1.4 - 19.8 (lab) | [4] |
| General Soil Environments | Not specified | 4 to 57 weeks |
Table 2: Half-life of Desethylatrazine in Aquatic Environments
| Water Body Type | Conditions | Half-life | Reference |
| Water | Subject to slow hydrolysis | >100 days (pH dependent) | |
| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | ~21 hours | |
| Groundwater | Low-oxygen conditions | Stable, no significant decrease over 45 days |
Mobility of Desethylatrazine
The mobility of desethylatrazine in soil, which dictates its potential to leach into groundwater, is largely governed by its sorption to soil particles. This is quantified by the organic carbon-water partition coefficient (Koc).
Table 3: Soil Organic Carbon-Water Partition Coefficient (Koc) of Desethylatrazine
| Soil/Material Type | Koc Value (L/kg) | Mobility Classification | Reference |
| Vertic Cambisol | 154 | Moderate | |
| Rendzina | 24 | Very High | |
| Orthic Luvisol | 58 | High | |
| Orthic Podzol | 141 | Moderate | |
| Gnangara Mound, western Australia (0-20 cm) | 3,000 | Slight | |
| Gnangara Mound, western Australia (100-120 cm) | 200 | Moderate | |
| Levy wetland soil | 240 | Moderate | |
| Gleyic planosol | 209 - 237 | Moderate | |
| Sand (low organic C) | 72 - 290 | High to Moderate | |
| Till (low organic C) | 149 - 180 | Moderate | |
| Alluvium (low organic C) | 47 - 149 | High to Moderate | |
| Maryland clay | 36.1 | Very High | |
| MD sand | 12.2 | Very High | |
| MD sandy loam | 31.8 | Very High | |
| California loam | 44.9 | High | |
| Virginian agricultural soils | 80 - 110 | High | |
| Vegetated filter strip soil | 55 | High | |
| Cultivated soil | 66 | High |
Degradation Pathways
Desethylatrazine is formed from the N-dealkylation of atrazine and can be further degraded through both biotic and abiotic processes. The primary degradation pathways involve the removal of the remaining alkyl group and hydrolysis of the chlorine atom.
Biotic Degradation
Microbial activity is a major driver of desethylatrazine degradation in soil and water. The initial step is often the dealkylation of the isopropyl group.
Abiotic Degradation
Abiotic degradation of desethylatrazine can occur through processes such as hydrolysis and photolysis. Hydrolysis is influenced by pH, with slower degradation at higher pH values. Photolysis, or degradation by sunlight, can also contribute to its breakdown in aquatic environments.
Experimental Protocols
Soil Degradation Study (Aerobic)
This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of desethylatrazine in soil.
Methodology Details:
-
Soil Preparation: Collect soil from the desired location and depth. Air-dry and sieve (e.g., <2 mm mesh) to ensure homogeneity. Adjust the moisture content to a specific level, typically 40-60% of water holding capacity.
-
Spiking: Treat a known mass of soil (e.g., 50-100 g) with a standard solution of desethylatrazine to achieve the desired concentration.
-
Incubation: Place the treated soil in incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange) and maintain at a constant temperature (e.g., 20-25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect replicate soil samples for analysis.
-
Extraction: Extract desethylatrazine from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water. This is often facilitated by shaking or sonication.
-
Analysis: After filtration and possibly a clean-up step using solid-phase extraction (SPE), quantify the concentration of desethylatrazine in the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of desethylatrazine versus time and fit the data to a first-order decay model to calculate the half-life (DT50).
Soil Sorption/Desorption Study (Batch Equilibrium)
This protocol describes the batch equilibrium method to determine the sorption and desorption coefficients (Kd and Koc) of desethylatrazine in soil.
Methodology Details:
-
Soil and Solution Preparation: Prepare air-dried and sieved soil as in the degradation study. Prepare a series of desethylatrazine solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).
-
Sorption: Add a known mass of soil to each DEA solution in a centrifuge tube (e.g., 2 g soil to 10 mL solution).
-
Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Phase Separation: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant.
-
Analysis: Determine the equilibrium concentration of desethylatrazine in the supernatant (Ce) by HPLC or GC-MS.
-
Calculation: Calculate the amount of desethylatrazine sorbed to the soil (Cs) by subtracting Ce from the initial concentration. The sorption coefficient (Kd) is the ratio of Cs to Ce. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.
-
Desorption: For desorption, decant the supernatant after the sorption step and replace it with a fresh background electrolyte solution. Re-equilibrate, separate the phases, and analyze the supernatant for the concentration of desorbed desethylatrazine.
Conclusion
The environmental fate of desethylatrazine is complex and influenced by a multitude of soil and environmental factors. Its persistence can range from a few days to over a hundred days, and its mobility varies from very high to slight depending on the soil properties, particularly organic carbon content. Understanding the degradation pathways and the factors that control them is essential for predicting the environmental impact of this atrazine metabolite. The standardized experimental protocols provided in this guide offer a framework for researchers to generate comparable and reliable data on the environmental behavior of desethylatrazine.
References
- 1. Atrazine biodegradation to deisopropylatrazine and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Field history and dissipation of atrazine and metolachlor in Colorado - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Atrazine and its Metabolites Using Desethylatrazine-d7 as an Internal Standard by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atrazine is a widely used herbicide, and monitoring its presence and that of its degradation products in environmental and biological matrices is crucial for assessing exposure and potential health risks. This application note describes robust and sensitive methods for the quantification of atrazine and its primary metabolites, such as desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (DACT), using Desethylatrazine-d7 as an internal standard (IS) for mass spectrometry (MS)-based analyses. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3]
This document provides detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) applications, along with performance data.
Logical Workflow for Sample Analysis
The general workflow for the analysis of triazine pesticides using an internal standard is depicted below.
Caption: General experimental workflow for quantitative analysis.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Triazines in Drinking Water
This protocol is adapted from methodologies for direct injection analysis of drinking water, suitable for high-throughput screening.[2][4]
1. Materials and Reagents
-
Standards: Atrazine, Desethylatrazine, Desisopropylatrazine, Simazine, Propazine, Cyanazine (Sigma-Aldrich or equivalent).
-
Internal Standard: this compound (C/D/N Isotopes, Inc. or equivalent).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Reagent Water.
-
Additives: Ammonium acetate, Formic acid.
2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions in methanol.
-
Working Calibration Standards (0.25 - 5.0 ng/mL): Prepare a series of calibration standards by diluting the intermediate solutions in reagent water.
-
Internal Standard Spiking Solution (5 ng/mL): Prepare a working solution of this compound in reagent water.
3. Sample Preparation
-
Collect water samples in appropriate containers.
-
For preservation and to prevent microbial degradation, add ammonium acetate to a final concentration of 20 mM and sodium omadine to 64 mg/L.
-
To a 1 mL aliquot of the water sample (or calibration standard), add a specified volume of the internal standard spiking solution to achieve a final concentration of 5 ng/mL of this compound.
-
Vortex the sample and transfer to an autosampler vial.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Thermo Scientific Accela HPLC or equivalent |
| Column | Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Injection Volume | 100 µL |
| Gradient | A linear gradient appropriate for the separation of all analytes. A typical run time is around 20 minutes. |
| MS System | Thermo Scientific TSQ Quantum Access or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Atrazine | 216.1 | 174.1 |
| Desethylatrazine | 188.1 | 146.1 |
| Desisopropylatrazine | 174.1 | 132.1 |
| This compound (IS) | 195.1 | 150.1 |
Note: Specific MRM transitions should be optimized in the user's laboratory.
Protocol 2: GC/MS Analysis of Triazines in Water Following Solid-Phase Extraction (SPE)
This protocol is a general procedure based on established methods for the analysis of triazines in water, incorporating an SPE step for sample cleanup and concentration.
1. Materials and Reagents
-
Standards and IS: As listed in Protocol 1.
-
Solvents: Ethyl acetate, Dichloromethane, Methanol (all pesticide or HPLC grade).
-
Reagents: Anhydrous sodium sulfate.
-
SPE Cartridges: Graphitized carbon-black or C18 cartridges.
2. Standard and Sample Preparation
-
Prepare stock and working standard solutions in ethyl acetate or another suitable solvent.
-
Sample Extraction:
-
Adjust the pH of a 250 mL water sample as required by the SPE cartridge manufacturer.
-
Spike the sample with the internal standard (this compound).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate followed by dichloromethane/methanol).
-
-
Post-Extraction:
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
3. GC/MS Conditions
| Parameter | Condition |
| GC System | Agilent GC system or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent |
| Injection Mode | Splitless |
| Injector Temp | 250 °C |
| Oven Program | Hold at 50°C for 1 min, ramp at 6°C/min to 280°C, hold for 5.67 min. |
| Carrier Gas | Helium |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) |
4. Selected Ions for SIM
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Atrazine | 200 | 215 |
| Desethylatrazine | 230 | 232 |
| This compound (IS) | To be determined | To be determined |
Note: Specific ions for this compound should be determined based on its mass spectrum. Typically, the molecular ion or a major fragment ion is chosen.
Quantitative Data Summary
The following tables summarize the performance characteristics of methods utilizing a deuterated internal standard for the analysis of atrazine and its metabolites.
Table 1: Linearity and Range
| Method | Analyte | Calibration Range (ng/mL) | Linearity (r²) | Reference |
| LC-MS/MS | Atrazine | 0.25 - 5.0 | 0.9982 | |
| LC-MS/MS | Desethylatrazine | 0.25 - 5.0 | 0.9964 | |
| LC-MS/MS | Atrazine Metabolites | LOD - 100 | >0.999 |
Table 2: Method Detection and Quantification Limits
| Method | Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| LC-MS/MS | Atrazine & Metabolites | 0.03 - 2.80 | - | |
| GC/MSD | Atrazine & Metabolites | - | 0.10 | |
| GC/MS | Atrazine, Desethylatrazine | 0.038 | - |
Table 3: Accuracy and Precision
| Method | Analyte | Concentration (ng/mL) | Relative Recovery (%) | Relative Standard Deviation (%) | Reference |
| LC-MS/MS | Atrazine & Metabolites | 5, 25, 50, 100 | 87 - 112 | 4 - 20 | |
| GC-MSD | Atrazine & Metabolites | - | 85 - 98 | 12 - 20 |
Signaling Pathway (Metabolic Pathway of Atrazine)
The following diagram illustrates the primary metabolic degradation pathways of atrazine.
Caption: Metabolic pathway of Atrazine degradation.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of atrazine and its metabolites in various matrices. Both LC-MS/MS and GC/MS methods, when coupled with appropriate sample preparation techniques, offer high sensitivity, specificity, and excellent linearity over a wide concentration range. The protocols and data presented in this application note can be adapted by researchers for routine monitoring and toxicological studies.
References
- 1. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Desethylatrazine-d7 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Desethylatrazine-d7 as an internal standard in the quantitative analysis of atrazine and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established environmental and analytical chemistry procedures.
Introduction
Atrazine is a widely used herbicide that is frequently detected in environmental samples. Its presence and that of its degradation products, such as desethylatrazine (DEA) and deisopropylatrazine (DIA), are of significant concern due to their potential environmental impact and effects on human health. Accurate and precise quantification of these compounds is crucial for monitoring and risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of atrazine and its metabolites. The use of isotopically labeled internal standards, such as this compound, is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This compound, being structurally and chemically similar to the target analyte desethylatrazine, co-elutes and experiences similar ionization and fragmentation, making it an ideal internal standard.
Atrazine Degradation Pathway
Atrazine primarily degrades in the environment through N-dealkylation, resulting in the formation of desethylatrazine and deisopropylatrazine. Further degradation can lead to didealkylatrazine. The use of this compound as an internal standard is particularly relevant for the accurate quantification of the native desethylatrazine metabolite.
Caption: Metabolic degradation pathway of atrazine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the extraction of triazine pesticides from water samples.[1][2][3][4][5]
Materials:
-
Water sample (1 L)
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Ethyl acetate (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Concentrator/evaporator system (e.g., nitrogen evaporator)
-
Glassware (volumetric flasks, pipettes, vials)
Procedure:
-
Fortify the 1 L water sample with a known amount of this compound internal standard solution.
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.
-
Dry the cartridge by drawing a vacuum for 10-20 minutes.
-
Elute the analytes from the cartridge with 5-10 mL of ethyl acetate.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of atrazine and its metabolites. Instrument conditions should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1-2 minutes
-
Ramp: 6-10 °C/min to 280 °C
-
Final hold: 5-10 minutes at 280 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: The specific quantitation and confirmation ions for atrazine, desethylatrazine, desisopropylatrazine, and this compound should be determined by analyzing individual standards.
Caption: General workflow for GC-MS analysis.
Quantitative Data
The use of this compound as an internal standard allows for accurate quantification. The following tables summarize typical performance data from methods utilizing this approach.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Compound | MDL (µg/L) | LOQ (µg/L) | Reference |
| Atrazine | 0.02 - 0.75 | 0.10 | |
| Desethylatrazine | 0.01 - 0.75 | 0.10 | |
| Deisopropylatrazine | 0.01 | 0.10 | |
| Didealkylatrazine | 0.01 | 0.10 |
Table 2: Analyte Recovery Rates
| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Reference |
| Atrazine | 0.5 - 3.0 | 90 - 96 | |
| Desethylatrazine | 0.5 - 3.0 | 92 - 110 | |
| Deisopropylatrazine | 0.5 - 3.0 | 98 - 108 | |
| Didealkylatrazine | 0.5 - 3.0 | 85 - 102 |
Conclusion
The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of atrazine and its primary metabolites in environmental samples. The detailed protocols and performance data presented here serve as a valuable resource for researchers and analytical scientists. The implementation of these methods will contribute to the generation of high-quality data for environmental monitoring and human health risk assessment.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Atrazine and its Metabolites in Environmental and Biological Matrices using LC-MS/MS with Desethylatrazine-d7 Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atrazine and its primary degradation product, desethylatrazine (DEA), in various matrices such as drinking water, groundwater, and urine.[1][2][3] The use of Desethylatrazine-d7 as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocols are suitable for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
Atrazine is a widely used herbicide that can contaminate water sources and has been the subject of environmental and health concerns.[4][5] Monitoring atrazine and its metabolites, such as desethylatrazine, is crucial for assessing environmental contamination and human exposure. LC-MS/MS offers the high selectivity and sensitivity required for detecting these compounds at trace levels. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for accurate quantification. This document provides detailed protocols for sample preparation and LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Atrazine, Desethylatrazine (DEA), and this compound standards (purity ≥95%)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., PLRP-s, Oasis HLB, or equivalent) for water sample cleanup.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
An electrospray ionization (ESI) source is operated in positive ion mode.
Logical Relationship of Analytical Components
Caption: Logical workflow for the analysis of atrazine and its metabolites.
Protocols
Protocol 1: Analysis of Atrazine and Metabolites in Drinking Water
This protocol is adapted from EPA Method 536.0 and other similar methods for the analysis of triazines in drinking water.
-
Standard Preparation:
-
Prepare individual stock solutions of atrazine, DEA, and this compound in methanol at a concentration of 100 µg/mL.
-
Prepare a mixed working standard solution containing atrazine and DEA at 1 µg/mL.
-
Prepare a working internal standard solution of this compound at 1 µg/mL.
-
-
Sample Preparation:
-
For each 1 mL of water sample, add 20 µL of 20 mM ammonium acetate.
-
Spike all samples, calibration standards, and blanks with the internal standard solution to a final concentration of 5 ng/mL of this compound.
-
Prepare calibration standards in reagent water at concentrations ranging from 0.25 to 5.0 ng/mL.
-
-
LC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 100 µL.
-
Gradient: A linear gradient appropriate for the separation of the analytes, typically starting with a high aqueous phase and ramping up the organic phase.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Protocol 2: Analysis of Atrazine and Metabolites in Groundwater using SPE
This protocol is suitable for more complex water matrices requiring a cleanup and concentration step.
-
Standard Preparation: As described in Protocol 1.
-
Sample Preparation:
-
Filter 2 mL of the groundwater sample through a 0.2 µm PTFE filter.
-
Spike the filtered sample with the internal standard mixture to a final concentration of 10 µg/L.
-
Perform online or offline Solid Phase Extraction (SPE) using a PLRP-s cartridge or equivalent.
-
Elute the analytes from the SPE cartridge with methanol.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: ESI+ with dynamic MRM (dMRM) to optimize dwell times for each analyte.
-
Experimental Workflow Diagram
Caption: High-level experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of atrazine and its metabolites using LC-MS/MS with an internal standard.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Atrazine | Urine | 0.03 - 2.80 | - | |
| Desethylatrazine | Urine | 0.03 - 2.80 | - | |
| Atrazine | Groundwater | - | 0.02 | |
| Desethylatrazine | Groundwater | - | 0.02 |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Concentration Range (ng/mL) | Reference |
| Atrazine | Urine | >0.999 | 87 - 112 | LOD - 40 | |
| Desethylatrazine | Urine | >0.999 | 87 - 112 | LOD - 100 | |
| Atrazine | Drinking Water | 0.9982 | - | 0.25 - 5.0 | |
| Desethylatrazine | Drinking Water | 0.9964 | - | 0.25 - 5.0 | |
| Atrazine & Metabolites | Soil & Water | - | >75 | 0.1 - 1.0 (µg/kg) |
Conclusion
The presented LC-MS/MS methods utilizing this compound as an internal standard provide a reliable and sensitive approach for the quantification of atrazine and desethylatrazine in environmental and biological samples. The detailed protocols and performance data demonstrate the suitability of these methods for routine monitoring and research applications. The use of an isotopically labeled internal standard is critical for achieving the high levels of accuracy and precision required for regulatory compliance and robust scientific investigation.
References
- 1. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput Quantification of Atrazine and its Metabolites Using Desethylatrazine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the herbicide atrazine and its primary metabolites, desethylatrazine (DEA) and deisopropylatrazine (DIA), in various environmental and biological matrices. The use of a stable isotope-labeled internal standard, Desethylatrazine-d7 (DEA-d7), is crucial for achieving accurate and precise results by correcting for matrix effects and variations in sample preparation and instrument response.[1] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its selectivity and sensitivity in trace analysis.[2] Detailed protocols for sample preparation of water and urine are provided, along with LC-MS/MS conditions and performance data.
Introduction
Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Due to its extensive use, atrazine and its degradation products are common contaminants in soil, groundwater, and surface water.[1][3] The primary metabolites of atrazine in humans and the environment are formed through successive N-dealkylation, resulting in desethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT). Monitoring the levels of atrazine and its metabolites is essential for assessing environmental contamination and human exposure.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest can significantly improve the accuracy and precision of quantification by compensating for matrix-induced signal suppression or enhancement. This compound, a deuterated analog of the major atrazine metabolite, serves as an ideal internal standard for the quantification of atrazine and its non-labeled metabolites.
Atrazine Metabolism
Atrazine undergoes metabolism in plants, animals, and the environment primarily through two pathways: N-dealkylation and glutathione conjugation. The dealkylation pathway, carried out by cytochrome P450 enzymes in mammals, is the major route for the formation of DEA and DIA.
Caption: Metabolic pathway of atrazine via N-dealkylation.
Experimental Protocols
This section provides detailed protocols for the quantification of atrazine and its metabolites in water and urine samples using this compound as an internal standard.
Sample Preparation: Water Samples
This protocol is adapted from methods utilizing solid-phase extraction (SPE) for the concentration and cleanup of analytes from water matrices.
Materials:
-
Water sample (200 mL)
-
This compound internal standard solution
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Octadecyl (C18) SPE cartridges (500 mg)
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
-
Volumetric flasks
Procedure:
-
To a 200 mL water sample, add a known amount of this compound internal standard solution.
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes from the cartridge with 8 mL of ethyl acetate.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Urine Samples
This protocol utilizes online solid-phase extraction for the automated and high-throughput analysis of urine samples.
Materials:
-
Urine sample (200 µL)
-
This compound internal standard solution
-
Formic acid
-
Methanol
-
Online dual solid-phase extraction system (e.g., reversed-phase phenyl-hexyl and strong cation exchange)
Procedure:
-
To a 200 µL urine sample, add a known amount of this compound internal standard solution.
-
Inject the sample onto the online SPE system.
-
Preconcentrate the analytes on a guard column while washing away urine components with 10% methanol in 0.1% formic acid.
-
Switch the valve to back-flush the analytes from the guard column onto the analytical column for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of atrazine, DEA, and DIA |
MS/MS Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atrazine | 216.1 | 174.1 | 20 |
| Desethylatrazine (DEA) | 188.1 | 146.1 | 22 |
| Deisopropylatrazine (DIA) | 174.1 | 132.1 | 22 |
| This compound (IS) | 195.1 | 150.1 | 22 |
Quantitative Data
The following tables summarize the typical performance characteristics of the method.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Atrazine | 0.050 ng | 0.10 ppb | Water | |
| Desethylatrazine (DEA) | 0.050 ng | 0.10 ppb | Water | |
| Deisopropylatrazine (DIA) | 0.050 ng | 0.10 ppb | Water | |
| Atrazine Metabolites | 0.1 - 1 ng/mL | - | Urine |
Table 2: Recovery and Precision Data
| Analyte | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (%) | Matrix | Reference |
| Atrazine | 0.5 µg/L | 94 | < 12 | Surface Water | |
| Desethylatrazine (DEA) | 0.5 µg/L | 110 | < 12 | Surface Water | |
| Deisopropylatrazine (DIA) | 0.5 µg/L | 108 | < 12 | Surface Water | |
| Atrazine | 3.0 µg/L | 90 | 12 | Water | |
| Desethylatrazine (DEA) | 3.0 µg/L | 92 | 13 | Water | |
| Deisopropylatrazine (DIA) | 3.0 µg/L | 98 | 16 | Water |
Experimental Workflow
The overall workflow for the quantification of atrazine and its metabolites is depicted below.
Caption: General experimental workflow for atrazine metabolite analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of atrazine and its major metabolites in environmental and biological samples. The use of an isotopic internal standard is critical for mitigating matrix effects and ensuring data accuracy. The detailed protocols and performance data presented in this application note can be readily adopted by analytical laboratories involved in environmental monitoring, human exposure assessment, and related research fields.
References
Application Note: Sample Preparation for Desethylatrazine-d7 Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylatrazine-d7 (DEA-d7) is a deuterated analog of desethylatrazine, a primary degradation product of the herbicide atrazine. Due to its isotopic labeling, DEA-d7 is commonly used as an internal standard in analytical methods for the determination of atrazine and its metabolites in various environmental and biological matrices. Accurate quantification of these analytes relies on robust and reproducible sample preparation techniques. This application note provides detailed protocols for the extraction and cleanup of samples for this compound analysis, primarily focusing on its use as an internal standard in water sample analysis by chromatographic methods.
Experimental Protocols
Two primary methods for the preparation of water samples are detailed below: Solid-Phase Extraction (SPE) for trace-level analysis and a direct injection method for simpler matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Drinking Water Samples (Based on EPA Method 523)
This protocol is suitable for the extraction of triazine pesticides and their degradates, including the internal standard this compound, from drinking water samples. The use of graphitized carbon-based solid-phase extraction cartridges allows for the concentration of the analytes prior to analysis by Gas Chromatography/Mass Spectrometry (GC/MS).[1]
Materials and Reagents:
-
This compound (DEA-d7) standard solution
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Graphitized, non-porous carbon SPE cartridges (250 mg)[1]
-
Reagent water
-
Ammonium acetate
-
2-Chloroacetamide
-
Nitrogen gas, high purity
-
Volumetric flasks, pipettes, and analytical balance
Procedure:
-
Sample Preservation: To each 1-liter water sample, add ammonium acetate to sequester free chlorine and 2-chloroacetamide as an antimicrobial agent.[1]
-
Internal Standard Spiking: Spike the water sample with this compound internal standard solution to achieve a final concentration of 5 ng/mL.[2]
-
SPE Cartridge Conditioning: Condition the carbon SPE cartridge by sequentially passing 6 mL of dichloromethane, 6 mL of a 7:3 (v/v) dichloromethane/methanol mixture, 6 mL of methanol, and 6 mL of HPLC-grade water.[3]
-
Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of 2-3 mL/min.
-
Cartridge Dewatering: After loading, dewater the cartridge with a small volume of methanol.
-
Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate followed by two 6-mL aliquots of 9:1 (v:v) dichloromethane/methanol.
-
Drying: Dry the collected eluate by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by GC/MS.
Protocol 2: Direct Injection for Drinking Water Samples (Based on EPA Method 536.0)
This method is a simpler and faster approach for the analysis of triazines in drinking water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and does not require a solid-phase extraction step.
Materials and Reagents:
-
This compound (DEA-d7) standard solution
-
Methanol, LC-MS grade
-
Reagent water
-
Ammonium acetate
-
Sodium omadine
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preservation: To the water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination. Add sodium omadine at 64 mg/L to prevent microbial degradation.
-
Internal Standard Spiking: Spike all samples and calibration standards with the this compound internal standard solution to achieve a final concentration of 5 ng/mL.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.2 µm PTFE syringe filter.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data associated with the analysis of Desethylatrazine and related compounds using the described sample preparation methods.
Table 1: Analytical Method Parameters
| Parameter | Method | Value | Reference |
| Calibration Range | LC-MS/MS (Direct Injection) | 0.25 - 5.0 ng/mL | |
| Internal Standard Concentration | LC-MS/MS (Direct Injection) | 5 ng/mL | |
| Limit of Quantification (LOQ) for Atrazine | DLLME-GC/MS | 0.150 µg/L | |
| Limit of Quantification (LOQ) for Desethylatrazine (DEA) | DLLME-GC/MS | 0.500 µg/L |
Table 2: Instrumentation Conditions
| Parameter | GC/MS (SPE Method) | LC-MS/MS (Direct Injection) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness poly(5% diphenyl, 95% dimethylsiloxane) capillary column | Hypersil GOLD™ 100 x 2.1 mm, 3 µm |
| Injection Port Temperature | 250°C | Not specified |
| Carrier Gas | Helium | Not applicable |
| Mobile Phase A | Not applicable | 5 mM Ammonium Acetate |
| Mobile Phase B | Not applicable | Methanol |
| Flow Rate | Constant head pressure of 12 lbf/in² | 400 µL/min |
| Detection | Quadrupole Mass Spectrometer in scan mode | Triple Stage Quadrupole Mass Spectrometer |
Visualizations
Below is a diagram illustrating the solid-phase extraction workflow for this compound analysis.
Caption: Solid-Phase Extraction Workflow for this compound.
References
Application Note: Solid-Phase Extraction of Desethylatrazine-d7 for Accurate Herbicide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Desethylatrazine-d7, a deuterated internal standard crucial for the accurate quantification of atrazine and its metabolites in environmental samples. The methodology outlined is synthesized from established environmental analysis procedures and is designed to ensure high recovery and reproducibility. This document includes a comprehensive experimental protocol, quantitative performance data, and workflow visualizations to guide researchers in achieving reliable analytical results for monitoring herbicide residues.
Introduction
Atrazine is a widely used herbicide that, along with its degradation products, can contaminate water sources.[1] Accurate monitoring of atrazine and its metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DDA), is essential for environmental and human health risk assessment.[2] The use of stable isotope-labeled internal standards is a well-established technique to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
This compound (isopropyl-d7) is a deuterated analog of deethylatrazine and serves as an excellent internal standard for the analysis of atrazine and its metabolites.[5] Solid-phase extraction (SPE) is a robust and efficient sample preparation technique for isolating and concentrating these analytes from complex matrices like water. This application note details a comprehensive SPE protocol for this compound, along with the simultaneous extraction of atrazine and its key metabolites.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound from water samples.
Materials and Reagents
-
SPE Cartridges : C18 bonded silica, 500 mg or polymeric cartridges (e.g., methacrylate divinylbenzene copolymer)
-
Solvents : HPLC-grade or pesticide-grade methanol, ethyl acetate, dichloromethane, and acetonitrile
-
Reagents : HPLC-grade water, anhydrous sodium sulfate
-
Standards : this compound, Atrazine, Deethylatrazine (DEA), Deisopropylatrazine (DIA), Didealkylatrazine (DDA)
-
Sample Containers : Amber glass bottles with Teflon-lined caps
-
Apparatus : SPE vacuum manifold, nitrogen evaporator, analytical balance, volumetric flasks, pipettes
Sample Preparation
-
Collect water samples in pre-cleaned amber glass bottles and store at 4°C until extraction.
-
Allow samples to equilibrate to room temperature before processing.
-
Filter water samples through a glass microfiber filter to remove any suspended solids.
-
Fortify the filtered water sample with a known concentration of this compound internal standard solution.
Solid-Phase Extraction (SPE) Protocol
This protocol is a synthesized method based on common practices for triazine herbicide analysis.
-
Cartridge Conditioning :
-
Condition the C18 SPE cartridge by passing 10 mL of methanol through the cartridge under gravity or light vacuum.
-
Equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading :
-
Load the fortified water sample (typically 200-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.
-
-
Cartridge Washing :
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.
-
Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess water.
-
-
Elution :
-
Elute the retained analytes from the cartridge using two aliquots of 3 mL of a mixture of dichloromethane and methanol (9:1 v/v). Alternatively, ethyl acetate can be used for elution.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution :
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or ethyl acetate) for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Data
The following table summarizes the performance data for the analysis of atrazine and its metabolites using SPE, which is indicative of the expected performance when using this compound as an internal standard.
| Analyte | Sample Matrix | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Atrazine | Water | 82.5 - 107.6 | 6.67 | 20.10 | |
| Deethylatrazine (DEA) | Water | 96 ± 5.5 | 0.10 | - | |
| Deisopropylatrazine (DIA) | Water | 95 ± 6.8 | 0.10 | - | |
| Didealkylatrazine (DDA) | Water | 100 ± 10 | 0.10 | - | |
| Atrazine | Surface Water | 94 | 0.01 | - | |
| Deethylatrazine (DEA) | Surface Water | 110 | 0.01 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for deethylatrazine is presented as a proxy for the performance of its deuterated analog, this compound.
Visualizations
Atrazine Metabolic Pathway
The following diagram illustrates the degradation pathway of atrazine to its primary metabolites, for which this compound serves as an internal standard.
Caption: Metabolic degradation of Atrazine.
Solid-Phase Extraction Workflow
This diagram outlines the key steps in the solid-phase extraction protocol for isolating this compound and related analytes.
Caption: SPE workflow for this compound.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient procedure for the isolation and concentration of this compound from water samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring the accuracy of quantitative analysis of atrazine and its metabolites. The presented protocol, along with the supporting quantitative data and visual workflows, serves as a comprehensive guide for researchers in environmental monitoring and analytical chemistry.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for the Analysis of Desethylatrazine-d7 in Environmental Water Samples
Introduction
Desethylatrazine (DEA) is a principal degradation product of the widely used herbicide atrazine. Due to its persistence and potential for groundwater contamination, regulatory bodies worldwide monitor its presence in environmental water sources.[1][2] Accurate quantification of DEA is crucial for assessing water quality and human health risks. The use of an isotopically labeled internal standard, Desethylatrazine-d7, is a robust analytical approach that corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.
These application notes provide a comprehensive overview and detailed protocols for the analysis of Desethylatrazine and its related compounds in environmental water samples using this compound as an internal standard, primarily employing solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Principles
The core principle of this analytical approach is isotope dilution mass spectrometry. A known amount of this compound is added to the water sample prior to any sample preparation steps. Because this compound is chemically identical to the native analyte (Desethylatrazine), it behaves similarly throughout the extraction, concentration, and chromatographic analysis processes. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample workup.
Method Performance and Quantitative Data
The following tables summarize typical quantitative data for the analysis of atrazine and its metabolites, including Desethylatrazine, using methods that employ deuterated internal standards like this compound.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte | Method | MDL (µg/L) | LOQ (µg/L) | Reference |
| Desethylatrazine | GC-MS | 0.01 | 0.03 | [3] |
| Atrazine | GC-MS | 0.02 | 0.06 | [3][4] |
| Simazine | GC-MS | 0.01 | 0.03 | |
| Deisopropylatrazine | GC-MS | 0.01 | 0.03 | |
| Didealkylatrazine | GC-MS | 0.01 | 0.03 | |
| Atrazine | LC-MS/MS | 0.00075 | 0.0025 | |
| Desethylatrazine | LC-MS/MS | 0.00075 | 0.0025 |
Table 2: Recovery Rates in Spiked Water Samples
| Analyte | Spiking Level (µg/L) | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Desethylatrazine | 0.5 | 110 | 5.5 | |
| Desethylatrazine | 3.0 | 108 | 4.8 | |
| Atrazine | 0.5 | 94 | 6.9 | |
| Atrazine | 3.0 | 102 | 5.1 | |
| Simazine | 0.5 | 104 | 7.2 | |
| Propazine | 3.0 | 103 | 6.3 |
Experimental Workflow
The general workflow for the analysis of Desethylatrazine in water samples using this compound as an internal standard is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are based on established methods such as EPA Method 523 and other published research.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
1. Materials and Reagents:
-
Environmental water sample
-
This compound internal standard stock solution (e.g., 1.0 µg/mL in methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., 250 mg carbon-based or C18)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC or LC-MS grade)
-
Dichloromethane (DCM, GC or LC-MS grade)
-
Anhydrous sodium sulfate
-
Ammonium acetate
-
Reagent water
-
Glassware (volumetric flasks, beakers, graduated cylinders)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Procedure:
-
Sample Collection and Preservation: Collect a 250 mL water sample in a clean glass bottle. If residual chlorine is present, it must be quenched. Adjust the sample pH and add preservatives as required by the specific method (e.g., ammonium acetate for pH adjustment and dechlorination).
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the 250 mL water sample to achieve a final concentration of, for example, 1.0 µg/L. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it according to the manufacturer's instructions. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing and Drying: After loading, wash the cartridge with reagent water to remove interfering substances. Dry the cartridge thoroughly under vacuum or by passing nitrogen through it.
-
Elution: Elute the trapped analytes from the SPE cartridge using an appropriate solvent mixture. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) or ethyl acetate.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the concentrated extract to a final volume of 1.0 mL with ethyl acetate or a suitable solvent for instrumental analysis.
Protocol 2: Instrumental Analysis by LC-MS/MS
1. Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions (one for quantification and one for confirmation) for both Desethylatrazine and this compound.
Table 3: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desethylatrazine | 188.1 | 146.1 | 15 |
| Desethylatrazine | 188.1 | 104.1 | 25 |
| This compound | 195.1 | 150.1 | 15 |
| This compound | 195.1 | 107.1 | 25 |
2. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of native Desethylatrazine and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards and the prepared samples by LC-MS/MS.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of Desethylatrazine in the environmental water samples using the calibration curve.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for quantification using an internal standard is illustrated below.
Caption: Quantification using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of Desethylatrazine in environmental water samples. The detailed protocols for sample preparation using SPE and instrumental analysis by LC-MS/MS, along with the provided performance data, offer a solid foundation for researchers and scientists in the fields of environmental monitoring and drug development to implement this robust analytical technique. Adherence to these protocols will ensure high-quality data for the assessment of water contamination and associated risks.
References
Application Notes and Protocols for the Analysis of Desethylatrazine in Soil and Sediment using a d7-Labeled Internal Standard
These application notes provide a comprehensive guide for the quantitative analysis of desethylatrazine (DEA), a primary degradation product of the herbicide atrazine, in soil and sediment matrices. The described methodology utilizes a stable isotope-labeled internal standard, desethylatrazine-d7 (DEA-d7), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification. This isotope dilution technique is crucial for correcting matrix effects and variabilities in sample preparation, ensuring high-quality data for environmental monitoring and research.
Overview and Principle
The accurate determination of pesticide residues like desethylatrazine in complex environmental samples such as soil and sediment is essential for assessing their environmental fate and potential risks. This protocol employs an isotope dilution mass spectrometry (IDMS) approach, which is a highly effective method for mitigating ion suppression or enhancement in complex matrices when using LC-MS/MS. By spiking the samples with a known concentration of the isotopically labeled internal standard (this compound), which has nearly identical chemical and physical properties to the target analyte, any loss during sample preparation or variations in instrument response can be effectively normalized.
The general workflow involves sample extraction with an organic solvent mixture, followed by clean-up and concentration steps, and finally, analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Desethylatrazine (DEA) and this compound (DEA-d7) analytical standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate.
-
Solid Phase Extraction (SPE): C18 or polymer-based cartridges.
-
Other: Anhydrous sodium sulfate, centrifuge tubes, filters (0.22 µm).
Sample Preparation
2.2.1. Soil Sample Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Securely cap the tube and shake vigorously using a mechanical shaker for 1 hour at room temperature. Alternatively, sonication for 15-30 minutes can be employed.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 3-6) on the soil pellet with a fresh portion of the extraction solvent.
-
Combine the supernatants.
2.2.2. Sediment Sample Extraction
-
For sediment samples, a similar extraction procedure to soil can be followed. Alternatively, sonication with methanol is an effective method.
-
Weigh 10 g of the homogenized sediment sample into a 50 mL centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with a fresh aliquot of methanol and combine the supernatants.
Extract Clean-up (Optional but Recommended)
For complex matrices, a solid-phase extraction (SPE) clean-up step can improve data quality by removing interfering compounds.
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.
-
Dilute the combined extract with ultrapure water to reduce the organic solvent concentration to less than 10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 6 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
2.4.1. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40°C.
A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
2.4.2. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize the precursor ion, product ions, collision energy, and other source parameters for both desethylatrazine and this compound. At least two MRM transitions should be monitored for each analyte for quantification and confirmation.
Data Presentation
The following tables summarize typical quantitative data for the analysis of desethylatrazine. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |
| Desethylatrazine | Soil | 0.1 - 0.5 ng/g | 0.5 - 2.0 ng/g |
| Desethylatrazine | Sediment | 0.1 - 0.5 ng/g | 0.5 - 2.0 ng/g |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | 5 | 85 - 110 | < 15 |
| Soil | 50 | 90 - 115 | < 10 |
| Sediment | 5 | 80 - 105 | < 15 |
| Sediment | 50 | 85 - 110 | < 10 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for the determination of desethylatrazine in soil and sediment samples.
Caption: Workflow for Desethylatrazine Analysis.
Application Notes and Protocols for EPA Methods Utilizing Desethylatrazine-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for U.S. Environmental Protection Agency (EPA) methods that utilize Desethylatrazine-d7 as an internal standard for the analysis of triazine herbicides and their degradation products in drinking water.
Introduction
This compound is a deuterated analog of the atrazine metabolite, desethylatrazine. Its use as an internal standard is critical for accurate quantification in analytical methods by correcting for variations in sample preparation and instrument response. The primary EPA methods incorporating this compound are Method 536, a direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and Method 523, a solid-phase extraction gas chromatography-mass spectrometry (SPE-GC/MS) method.[1] These methods are essential for monitoring the levels of atrazine, a widely used herbicide, and its metabolites in drinking water to ensure public health and safety. Atrazine and its metabolites are recognized as endocrine-disrupting chemicals that can interfere with various signaling pathways.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for EPA Methods 536 and 523, including method detection limits (MDL) and recovery data for selected triazine compounds.
Table 1: Method Detection Limits (MDL) and Lowest Concentration Minimum Reporting Levels (LCMRL) for Atrazine and Simazine in EPA Methods 523 and 536. [1]
| Analyte | EPA Method 523 MDL (µg/L) | EPA Method 523 LCMRL (µg/L) | EPA Method 536 MDL (µg/L) | EPA Method 536 LCMRL (µg/L) |
| Atrazine | 0.034 | 0.088 | 0.011 | 0.022 |
| Simazine | 0.040 | 0.090 | 0.012 | 0.024 |
Table 2: Precision and Accuracy Data for Atrazine and Simazine in Fortified Reagent Water.
| Method | Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| EPA Method 523 | Atrazine | 0.1 | 101 | 4.5 |
| 1.2 | 95 | 3.1 | ||
| Simazine | 0.1 | 99 | 4.7 | |
| 1.2 | 94 | 3.3 | ||
| EPA Method 536 | Atrazine | 0.05 | 100 | 2.9 |
| 0.5 | 100 | 2.5 | ||
| Simazine | 0.05 | 99 | 3.4 | |
| 0.5 | 100 | 2.9 |
Experimental Protocols
EPA Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)
This method is a direct injection technique that does not require solid-phase extraction, making it a relatively fast and simple procedure.
1. Sample Preparation
-
Allow water samples to reach room temperature.
-
For each sample, transfer a 1.0 mL aliquot into an autosampler vial.
-
Add the internal standard solution, including this compound, to each sample to achieve a final concentration of 5 ng/mL.
-
Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.
-
Add sodium omadine to a final concentration of 64 mg/L to inhibit microbial degradation.
-
Cap the vial and mix thoroughly.
2. LC-MS/MS Analysis
-
HPLC System: Thermo Scientific Accela HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 100 µL.
-
Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
3. Quality Control
-
Calibration: Generate a calibration curve for each analyte over a concentration range of 0.25 to 5.0 ng/mL. The calibration curves should exhibit excellent linearity, with a correlation coefficient (r²) of 0.996 or better.
-
Internal Standards: The use of isotopically labeled internal standards, such as this compound, is crucial to minimize potential matrix effects.
EPA Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS)
This method involves a solid-phase extraction (SPE) step to concentrate the analytes prior to GC/MS analysis.
1. Sample Preparation and Extraction
-
Adjust the pH of a 250 mL water sample.
-
Add ammonium acetate for dechlorination and 2-chloroacetamide for preservation against microbial degradation.
-
Fortify the sample with an internal standard solution containing this compound.
-
Pass the sample through a carbon-based solid-phase extraction cartridge.
-
Elute the analytes from the cartridge with an appropriate solvent.
-
Concentrate the eluate to a final volume of 1 mL.
2. GC/MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI).
Visualizations
Experimental Workflow for EPA Method 536
Caption: Workflow for EPA Method 536.
Experimental Workflow for EPA Method 523
Caption: Workflow for EPA Method 523.
Signaling Pathways Disrupted by Atrazine and its Metabolites
Atrazine is a known endocrine disruptor that can interfere with critical signaling pathways, impacting reproductive and neuroendocrine systems.
Inhibition of cAMP-specific Phosphodiesterase-4 (PDE4)
Atrazine can inhibit the enzyme cAMP-specific phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP). This can facilitate cAMP-dependent signaling pathways.
Caption: Atrazine inhibits PDE4, increasing cAMP levels.
Activation of Multiple Signaling Pathways in Leydig Cells
In testicular Leydig cells, atrazine has been shown to enhance androgen production stimulated by human chorionic gonadotropin (hCG) by activating multiple signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK1/2) pathway.
Caption: Atrazine activates multiple signaling pathways in Leydig cells.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atrazine activates multiple signaling pathways enhancing the rapid hCG-induced androgenesis in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desethylatrazine in Environmental Samples by Isotope Dilution Mass Spectrometry using Desethylatrazine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and highly accurate method for the quantification of desethylatrazine, a principal degradation product of the herbicide atrazine, in environmental water samples. The methodology is based on the principle of isotope dilution mass spectrometry (IDMS), a premier analytical technique for achieving high precision and accuracy.[1][2] IDMS minimizes variations arising from sample preparation and matrix effects by using a stable isotope-labeled internal standard.[1][3] In this protocol, Desethylatrazine-d7 (isopropyl-d7) is employed as the internal standard for the precise measurement of native desethylatrazine.
Desethylatrazine is a compound of significant environmental interest due to its persistence and potential for groundwater contamination. Accurate quantification is crucial for environmental monitoring and toxicological risk assessment. This method, utilizing solid-phase extraction (SPE) for sample pre-concentration followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable workflow for trace-level analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is an analytical technique that enables highly accurate and precise quantification of a target analyte in a given sample.[1] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard, to the sample. This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
After the addition of the internal standard, it is allowed to equilibrate with the native analyte in the sample matrix. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, the original concentration of the analyte in the sample can be calculated with high precision, as this ratio remains constant irrespective of sample loss.
Experimental Protocols
Materials and Reagents
-
Standards: Desethylatrazine (analytical grade), this compound (isopropyl-d7) (CDN Isotopes or equivalent).
-
Solvents: Methanol, Ethyl acetate, Dichloromethane (all HPLC or pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate, Ammonium acetate.
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of desethylatrazine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions with an appropriate solvent (e.g., ethyl acetate or methanol).
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration appropriate to yield a clear signal in the final extract.
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If necessary, dechlorinate with a suitable agent and adjust the pH. Samples should be stored at 4°C.
-
Fortification: To a known volume of the water sample (e.g., 250 mL), add a precise volume of the this compound internal standard spiking solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient time.
-
Elution: Elute the retained analytes from the cartridge with an appropriate solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS and LC-MS/MS
The final extract can be analyzed by either GC-MS or LC-MS/MS. The choice of instrument will depend on the required sensitivity and the nature of the sample matrix.
GC-MS (Example Conditions):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions (m/z):
-
Desethylatrazine: (Quantifier and qualifier ions to be determined from a full scan spectrum).
-
This compound: (Quantifier and qualifier ions to be determined from a full scan spectrum).
-
LC-MS/MS (Example Conditions):
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with water and methanol, both containing a suitable modifier like ammonium acetate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Desethylatrazine: (Precursor ion > Product ion 1, Precursor ion > Product ion 2).
-
This compound: (Precursor ion > Product ion 1, Precursor ion > Product ion 2).
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of desethylatrazine and related compounds in water samples. These values are illustrative and may vary depending on the specific analytical instrumentation, matrix, and laboratory conditions.
Table 1: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Desethylatrazine | 0.75 - 38 | 2.5 - 100 | |
| Atrazine | 0.75 - 38 | 2.5 - 100 |
Method detection limits for atrazine and deethylatrazine have been reported in the range of 0.75 to 38 parts-per-trillion (ng/L) in water samples.
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Desethylatrazine | 50 | 85 - 110 | < 15 | |
| Atrazine | 50 | 83 - 94 | 3.2 - 16.1 |
Extraction recoveries for atrazine and its metabolites are typically better than 83%. The precision of such methods, represented by the relative standard deviation, is generally in the range of 3.2-16.1%.
Conclusion
The isotope dilution mass spectrometry method using this compound as an internal standard provides a highly accurate, precise, and reliable approach for the quantification of desethylatrazine in environmental samples. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to robust and defensible data. This application note provides a comprehensive protocol that can be adapted by researchers and analytical laboratories for routine monitoring and research applications.
References
Application Note: High-Throughput Analysis of Desethylatrazine-d7 for Residue Monitoring in Diverse Food Matrices
Abstract
This application note presents a detailed protocol for the quantitative analysis of desethylatrazine, a primary metabolite of the herbicide atrazine, in various food matrices. The method utilizes a stable isotope-labeled internal standard, Desethylatrazine-d7, to ensure accuracy and precision. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is suitable for high-throughput screening of pesticide residues in a range of food products, including fruits, vegetables, cereals, dairy, and meat, aiding researchers, scientists, and professionals in drug development and food safety in ensuring compliance with regulatory limits.
Introduction
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1] Its metabolite, desethylatrazine, is frequently detected in environmental and food samples. Regulatory bodies worldwide have established maximum residue limits (MRLs) for atrazine and its metabolites in food products to protect consumer health.[1] Accurate and sensitive analytical methods are therefore essential for monitoring these residues in a diverse range of food matrices. The use of a stable isotope-labeled internal standard like this compound is critical for compensating for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.[2]
This application note provides a comprehensive guide for the determination of desethylatrazine, using this compound as an internal standard, by employing the robust QuEChERS sample preparation method and sensitive LC-MS/MS detection.
Atrazine Metabolism
Atrazine undergoes metabolism in plants, animals, and the environment, primarily through N-dealkylation. One of the major metabolic pathways involves the removal of an ethyl group to form desethylatrazine. This process is often followed by the removal of the isopropyl group to form didealkylatrazine.[3]
Caption: Metabolic pathway of Atrazine to Desethylatrazine.
Experimental Protocol
This protocol is a generalized procedure based on the QuEChERS methodology and may require minor modifications depending on the specific food matrix.
Reagents and Materials
-
Desethylatrazine and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation: QuEChERS Protocol
References
Application of Desethylatrazine-d7 in Toxicological Studies
Introduction
Desethylatrazine-d7 (DEA-d7) is the deuterated form of desethylatrazine (DEA), a primary metabolite of the widely used herbicide atrazine. In toxicological research, the accurate quantification of metabolites like DEA is crucial for understanding the parent compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential health effects. DEA-d7 serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the precise measurement of DEA in various biological and environmental matrices. Its use significantly improves the accuracy and reliability of toxicological assessments of atrazine exposure.
Atrazine is metabolized in humans and experimental animals through successive N-dealkylation, primarily carried out by cytochrome P450 enzymes, to form desethylatrazine and deisopropylatrazine.[1][2] Studies have investigated the toxicity of atrazine and its metabolites, with findings indicating that while DEA is generally less toxic than the parent compound, it still poses ecological risks, particularly in aquatic environments where it can affect reproduction and growth.[3][4][5]
Applications in Toxicological Research
The primary application of this compound in toxicological studies is as an internal standard for the quantitative analysis of desethylatrazine. Due to its structural similarity and identical physicochemical properties to the non-labeled DEA, DEA-d7 co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This enables correction for variations in sample preparation, injection volume, and instrument response, leading to highly accurate quantification.
Key applications include:
-
Biomonitoring: Quantifying DEA levels in human and animal tissues (e.g., urine, blood, liver) to assess atrazine exposure.
-
Environmental Monitoring: Measuring DEA concentrations in environmental samples such as water, soil, and sediment to evaluate environmental contamination and exposure pathways.
-
Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of atrazine by accurately measuring the formation and elimination of its metabolites.
-
In Vitro Toxicology: Quantifying DEA in cell culture media or lysates to study the metabolic pathways and potential toxicity of atrazine at a cellular level.
Experimental Protocols
Protocol 1: Quantification of Desethylatrazine in Urine using LC-MS/MS
This protocol describes the determination of desethylatrazine in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Desethylatrazine (DEA) standard
-
This compound (DEA-d7) internal standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Reagent water
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitates.
-
To a 1 mL aliquot of the urine supernatant, add a known concentration of this compound internal standard solution (e.g., 5 ng/mL final concentration).
-
For sample cleanup and concentration, perform Solid Phase Extraction (SPE). Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both DEA and DEA-d7.
-
4. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of DEA to the peak area of DEA-d7 against the concentration of the DEA standards.
-
Calculate the concentration of DEA in the urine samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of desethylatrazine using methods that employ isotopically labeled internal standards.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Quantification (LOQ) | 0.10 µg/L | Water | GC/MSD | |
| Method Detection Limit (MDL) | 38 ng/L | Water | GC/Ion Trap MS | |
| Recovery (Atrazine) | 90% (±12%) | Water | GC/MSD | |
| Recovery (Desethylatrazine) | 92% (±13%) | Water | GC/MSD | |
| Recovery (Deisopropylatrazine) | 98% (±16%) | Water | GC/MSD | |
| Recovery (Didealkyatrazine) | 85% (±20%) | Water | GC/MSD | |
| Calibration Range | 0.25 - 5.0 ng/mL | Drinking Water | LC-MS/MS |
Visualizations
Atrazine Metabolism Pathway
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Desethylatrazine
Welcome to the technical support center for the analysis of Desethylatrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Desethylatrazine-d7 to overcome matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Desethylatrazine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Desethylatrazine, by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in the analyte's response) or signal enhancement (an increase in the analyte's response), resulting in inaccurate quantification.[1] In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant challenge that can compromise the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Desethylatrazine, it co-elutes during chromatography and experiences nearly the same ionization suppression or enhancement.[3] By adding a known amount of this compound to your samples, standards, and quality controls, you can use the ratio of the Desethylatrazine signal to the this compound signal for quantification. This ratio remains stable even when the absolute signals of both compounds fluctuate due to matrix effects, thus ensuring accurate and precise results.[3]
Q3: What are the ideal purity requirements for this compound?
A3: For reliable quantification, your this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity is crucial because any unlabeled Desethylatrazine present as an impurity in the deuterated standard will contribute to the analyte's signal, leading to an overestimation of the Desethylatrazine concentration, especially at low levels.
Q4: How many deuterium atoms are optimal for a deuterated internal standard like this compound?
A4: Typically, a deuterated internal standard should have between 2 and 10 deuterium atoms. The seven deuterium atoms in this compound provide a sufficient mass shift to distinguish its mass-to-charge ratio (m/z) from the natural isotopic distribution of Desethylatrazine, which helps to prevent analytical interferences or "cross-talk".
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments using this compound.
Issue 1: High Variability in this compound Signal
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Symptom: The peak area of this compound is inconsistent across samples in the same batch.
-
Potential Causes & Solutions:
-
Inconsistent Pipetting: Ensure that the same amount of internal standard is added to every sample, calibrator, and quality control. Use calibrated pipettes and consistent technique.
-
Matrix Effects: While this compound is used to correct for matrix effects, extreme variations in matrix composition between samples can still lead to significant differences in signal suppression or enhancement.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance can cause signal instability.
-
Issue 2: Poor Precision and Inaccurate Quantification
-
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurements of sample concentrations.
-
Potential Causes & Solutions:
-
Impurity in the Internal Standard: The this compound may contain unlabeled Desethylatrazine. To check for this, inject a high concentration of the internal standard solution without the analyte and monitor for any signal at the Desethylatrazine mass transition.
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase.
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. This can be mitigated by optimizing MS source conditions like collision energy and cone voltage.
-
Issue 3: Chromatographic Separation of Desethylatrazine and this compound
-
Symptom: Desethylatrazine and this compound do not co-elute, appearing as two separate, albeit close, peaks.
-
Potential Causes & Solutions:
-
Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to slight changes in the molecule's properties, causing a small shift in retention time. This is known as the chromatographic isotope effect.
-
Solution: While minor separation is often acceptable, significant shifts can be problematic. Optimizing the chromatographic method by adjusting the mobile phase composition, gradient, or temperature can help improve co-elution.
-
Data Presentation
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability caused by matrix effects. The following table illustrates how this compound compensates for matrix-induced signal suppression in different sample matrices.
| Matrix | Desethylatrazine Peak Area (Analyte) | This compound Peak Area (Internal Standard) | Analyte/Internal Standard Ratio |
| Solvent Standard | 105,000 | 102,000 | 1.03 |
| Water Sample | 85,000 | 83,000 | 1.02 |
| Soil Extract | 55,000 | 54,000 | 1.02 |
| Plasma Extract | 35,000 | 34,000 | 1.03 |
This table presents representative data demonstrating the principle of matrix effect compensation. Actual values will vary depending on the specific experimental conditions.
The following table summarizes the validation parameters for a typical LC-MS/MS method for Desethylatrazine using this compound as an internal standard.
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | <15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Protocols
Sample Preparation (Water Samples)
-
To a 1 mL aliquot of the water sample, add 10 µL of a 100 ng/mL this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both Desethylatrazine and this compound.
-
Visualizations
Caption: Experimental workflow for Desethylatrazine analysis.
Caption: Troubleshooting logic for inaccurate results.
References
Technical Support Center: Troubleshooting Desethylatrazine-d7 Peak Shape Issues in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Desethylatrazine-d7 analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common peak shape problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape issues observed for this compound?
A1: The most common peak shape problems encountered during the analysis of this compound, a basic compound, are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of your results by affecting peak integration and resolution.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] Other potential causes include:
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Inappropriate mobile phase pH: A mobile phase pH close to the pKa of this compound can lead to inconsistent ionization and peak tailing.
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Sample overload: Injecting too much sample can saturate the column, leading to tailing.
-
Extra-column volume: Excessive tubing length or large-volume detector cells can cause band broadening and tailing.
Q3: What causes peak fronting for this compound?
A3: Peak fronting is less common for basic compounds like this compound but can occur due to:
-
Column overload: Injecting a sample at a concentration that exceeds the column's capacity.
-
Sample solvent effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Column collapse: A physical deformation of the column bed.
Q4: Why is my this compound peak splitting?
A4: Split peaks for this compound can be attributed to several factors, including:
-
Partially blocked frit: Debris from the sample or system can obstruct the column inlet frit, distorting the sample band.
-
Column void or channel: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths.
-
Sample solvent incompatibility: Injecting the sample in a solvent that is immiscible with the mobile phase.
-
Co-elution: The presence of an interfering compound with a very similar retention time.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Corrective Actions for Peak Tailing:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Use an end-capped column to minimize exposed silanol groups. Add a mobile phase additive like triethylamine (TEA) or use a buffered mobile phase at a lower pH (e.g., pH < 3) to suppress silanol activity.[4] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For reversed-phase HPLC, lowering the pH can improve peak shape for basic compounds.[1] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Consider using a guard column to protect the analytical column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Use shorter, narrower internal diameter tubing to connect the column to the detector. Ensure all fittings are secure and have no dead volume. |
Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry of Basic Compounds
| Mobile Phase pH | Peak Asymmetry Factor (As) for Methamphetamine |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from a study on basic drug compounds, demonstrating the significant improvement in peak shape at a lower mobile phase pH. |
Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Corrective Actions for Peak Fronting:
| Potential Cause | Recommended Action |
| Column Overload | Decrease the amount of sample injected onto the column by either reducing the injection volume or diluting the sample. |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase composition. |
| Column Collapse | If a sudden change in peak shape and pressure is observed, the column may be damaged and should be replaced. Ensure operating conditions (pH, temperature, pressure) are within the column's recommended limits. |
Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Corrective Actions for Split Peaks:
| Potential Cause | Recommended Action |
| Partially Blocked Inlet Frit | Back-flush the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. Filtering samples before injection can prevent this problem. |
| Column Void or Channel | A void at the column inlet can sometimes be addressed by reversing the column and flushing at a low flow rate. However, in most cases, the column will need to be replaced. |
| Sample Solvent Incompatibility | Ensure the sample is completely dissolved in a solvent that is miscible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Co-eluting Interference | Modify the chromatographic method (e.g., change the mobile phase composition, gradient, or temperature) to improve the resolution between this compound and the interfering peak. |
Experimental Protocols
HPLC Method for Atrazine and its Metabolites
This method is suitable for the analysis of atrazine and its degradation products, including Desethylatrazine, in water and soil samples.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.
-
Sample Preparation: Samples are typically extracted using solid-phase extraction (SPE) with a C18 cartridge.
GC-MS Method for Triazine Pesticides and their Degradates (Adapted from EPA Method 523)
This method is designed for the determination of triazine pesticides and their degradation products in drinking water and uses this compound as an internal standard.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 250 °C, hold for 5 min.
-
-
Injector: Splitless mode at 250 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Solid-phase extraction (SPE) using a carbon-based sorbent. The extract is then concentrated and solvent-exchanged into ethyl acetate.
-
Internal Standard: this compound (isopropyl-d7) is added to the final extract before analysis.
References
Technical Support Center: Desethylatrazine-d7 Analysis
Welcome to the technical support center for troubleshooting mass spectrometry analysis involving Desethylatrazine-d7. This guide provides answers to frequently asked questions and step-by-step troubleshooting instructions to help you identify and mitigate ion suppression, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the sensitivity, precision, and accuracy of your quantitative analysis.[3] The matrix consists of all components in the sample apart from the analyte, including salts, lipids, proteins, and buffers.[1][4] Suppression typically occurs within the mass spectrometer's ion source as the analyte and matrix components compete for charge or access to the droplet surface during the electrospray ionization (ESI) process. ESI is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).
Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for ion suppression?
A2: Ideally, yes. A SIL-IS like this compound is the preferred standard because its physicochemical properties are nearly identical to the non-labeled analyte. It should therefore co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
However, "differential ion suppression" can occur. The "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and this compound. If this separation occurs in a region with varying matrix interferences, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.
Q3: How can I experimentally determine if ion suppression is affecting my this compound signal?
A3: Two primary methods are used to detect and quantify ion suppression:
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Post-Column Infusion Experiment: This method identifies specific regions in the chromatogram where ion suppression occurs. A constant flow of this compound is infused into the mass spectrometer after the LC column, while a blank matrix extract is injected onto the column. Dips in the baseline signal of this compound indicate retention times where matrix components are eluting and causing suppression.
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Matrix Effect Evaluation: This method quantifies the extent of suppression. You compare the peak area of this compound in a standard solution (prepared in a clean solvent) with its peak area in a post-extraction spiked blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates ion suppression.
Q4: What are the primary strategies to reduce ion suppression for this compound?
A4: A multi-faceted approach is often required:
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Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more rigorous and effective at reducing matrix effects than simpler methods like protein precipitation.
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Improve Chromatographic Separation: Modifying chromatographic conditions can separate this compound from co-eluting matrix components. This can be achieved by changing the mobile phase composition, adjusting the gradient, using a different column chemistry (e.g., C18 to phenyl-hexyl), or lowering the flow rate.
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Dilute the Sample: Diluting the sample reduces the concentration of matrix components that cause suppression. This is a simple method but is only viable if the analyte concentration is high enough to be detected after dilution.
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Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples can help compensate for consistent matrix effects.
Troubleshooting Guides
Problem 1: The signal for my this compound internal standard is inconsistent and irreproducible across different QC samples.
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Possible Cause: This issue often points to sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression in each sample.
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Troubleshooting Steps:
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Enhance Sample Cleanup: Implement a more robust sample preparation method, such as SPE, to minimize matrix variability.
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Verify Co-elution: Confirm that the analyte and this compound have identical retention times under your chromatographic conditions. Even minor shifts can lead to differential suppression.
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Employ Matrix-Matched Calibrators: Preparing calibration standards in the same matrix can compensate for consistent matrix effects.
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Problem 2: The peak area of this compound is systematically decreasing throughout the analytical run.
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Possible Cause: This suggests the carryover of late-eluting matrix components from previous injections, which accumulate on the column and cause increasing ion suppression over time.
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Troubleshooting Steps:
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Inject Blank Samples: After a high-concentration sample, inject a series of blank solvent samples to check for carryover of the analyte, internal standard, or matrix components.
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Extend Run Time: Increase the total chromatographic run time to ensure all matrix components have eluted before the next injection.
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Improve Column Washing: Implement a more aggressive column wash step (e.g., high percentage of strong organic solvent) at the end of each chromatographic run to remove strongly retained matrix components.
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Problem 3: My analyte quantitation is inaccurate, even though I am using this compound as an internal standard.
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Possible Cause: The fundamental assumption that the analyte and internal standard experience identical ion suppression is being violated. This is known as differential ion suppression.
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Troubleshooting Steps:
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Perform a Post-Column Infusion Experiment: This will identify if the analyte and this compound are eluting in a region of significant or rapidly changing ion suppression.
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Adjust Chromatography: Modify your LC method to move the elution of your peaks away from areas of high suppression, which are often at the very beginning or end of the chromatogram.
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Evaluate Matrix Effects Quantitatively: Use the protocol described below to calculate the matrix effect for both the analyte and this compound individually to confirm they are being suppressed to a similar degree.
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Quantitative Data Presentation
The following tables provide examples of how to quantify and compare ion suppression.
Table 1: Example Calculation of Matrix Effect for this compound
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) | Assessment |
| A: Standard in Clean Solvent | 1,520,400 | N/A | Reference |
| B: Post-Extraction Spiked Matrix | 988,260 | -35% | Ion Suppression |
Matrix Effect (%) is calculated as: ((B/A) - 1) * 100. A negative value indicates suppression, while a positive value indicates enhancement.
Table 2: Comparison of Sample Preparation Techniques on Signal Intensity
| Preparation Method | Analyte Peak Area | This compound Peak Area | Ion Suppression (%) |
| Protein Precipitation | 450,100 | 610,500 | -58% |
| Liquid-Liquid Extraction (LLE) | 820,600 | 1,150,800 | -24% |
| Solid-Phase Extraction (SPE) | 1,050,900 | 1,490,200 | -8% |
Ion Suppression (%) is relative to the signal in a clean solvent standard.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
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Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
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Materials:
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LC-MS system
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Syringe pump
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Tee-piece connector
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Standard solution of this compound (at a concentration that provides a stable signal)
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Extracted blank matrix sample
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Methodology:
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Set up the LC-MS system with the analytical column.
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Connect the outlet of the LC column to one inlet of a tee-piece.
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Connect a syringe pump infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) to the second inlet of the tee-piece.
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Connect the outlet of the tee-piece to the mass spectrometer's ion source.
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Begin infusion and allow the this compound signal to stabilize.
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Inject the extracted blank matrix sample onto the LC column.
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Monitor the signal for this compound. Dips in the signal baseline indicate retention times where ion suppression is occurring.
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Protocol 2: Quantifying Matrix Effect
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Objective: To quantify the degree of ion suppression or enhancement for this compound.
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Methodology:
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Prepare Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
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Prepare Set B: Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure. Spike the resulting extracted blank matrix with this compound to achieve the same final concentration as in Set A.
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Analyze both sets of samples (n≥3) using your LC-MS method.
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Calculate the average peak area for both Set A and Set B.
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Calculate the Matrix Effect (%) using the formula: [ (Peak Area in Matrix (B) / Peak Area in Solvent (A)) - 1 ] * 100.
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Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
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Objective: To clean up a biological sample and remove interfering components like phospholipids and salts.
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Materials:
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SPE Cartridges (e.g., mixed-mode or reverse-phase)
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SPE Manifold
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Conditioning Solvent (e.g., Methanol)
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Equilibration Solvent (e.g., Water)
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Wash Solution (e.g., 5% Methanol in Water)
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Elution Solvent (e.g., 90% Methanol in Water)
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Nitrogen evaporator
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Methodology:
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Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
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Equilibration: Pass 1-2 mL of equilibration solvent to prepare the cartridge for the sample. Do not let the cartridge go dry.
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Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
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Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
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Elution: Place collection tubes in the manifold and add 1-2 mL of the elution solvent to elute this compound and the target analyte.
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.
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Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Experimental setup for post-column infusion.
References
Navigating the Stability of Desethylatrazine-d7: A Technical Guide for Researchers
A comprehensive resource for scientists and drug development professionals, this technical support center provides in-depth guidance on the stability of Desethylatrazine-d7 in various solvents. Authored to address common experimental challenges, this guide features troubleshooting advice, frequently asked questions, and detailed experimental protocols.
This compound, a deuterated analog of the atrazine metabolite, is a critical internal standard for accurate quantification in environmental and biological matrices. Ensuring its stability in solution is paramount for reliable analytical results. This guide explores the stability of this compound in commonly used laboratory solvents, offering insights into optimal storage conditions and handling procedures.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: In which common laboratory solvents is this compound most stable?
A1: Based on available data and supplier information, this compound exhibits high stability in acetonitrile and acetone. Commercial standards are often supplied in these solvents with a shelf-life of up to 24 months when stored under appropriate conditions.
Q2: Are there any solvents in which this compound is known to be unstable?
A2: Caution is advised when using methanol as a solvent for long-term storage. Studies on the non-deuterated form, Desethylatrazine, have shown partial degradation in methanol over a period of three months.[1] While specific quantitative data for the deuterated analog is limited, it is best practice to use freshly prepared methanol solutions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions, particularly in acetonitrile and acetone, should be stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C), protected from light, and tightly sealed to prevent solvent evaporation. For the neat, solid compound, storage at room temperature is generally acceptable.[2]
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for desethylatrazine involves the replacement of the chlorine atom with a hydroxyl group to form hydroxy-desethylatrazine. Further degradation can occur through the removal of the isopropyl group. One study on desethylatrazine in methanol tentatively identified 6-chloro-2,4-diamino-1,3,5-triazine as a degradation product.[1]
Quantitative Stability Data
| Solvent | Temperature | Stability Summary | Inferred Shelf-Life |
| Acetonitrile | 2-8 °C | High stability, commonly used for commercial standards. | Up to 24 months |
| Acetone | 2-8 °C | Good stability, offered as a commercial solution. | Information not available |
| Methanol | Room Temp. | Partial degradation of the non-deuterated analog observed over 3 months.[1] | < 3 months |
Experimental Protocols
Protocol for Preparing this compound Standard Solutions
This protocol outlines the steps for preparing accurate and stable standard solutions of this compound.
Materials:
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This compound (neat solid)
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High-purity solvent (acetonitrile or acetone recommended)
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Calibrated analytical balance
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Class A volumetric flasks
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Amber glass vials with PTFE-lined caps
Procedure:
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Allow the neat this compound to equilibrate to room temperature before opening.
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Accurately weigh a precise amount of the neat standard using a calibrated analytical balance.
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Quantitatively transfer the weighed standard to a Class A volumetric flask.
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Add a small amount of the chosen solvent to dissolve the standard.
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Once dissolved, dilute to the mark with the solvent.
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Cap the flask and invert it several times to ensure homogeneity.
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Transfer aliquots of the stock solution to amber glass vials for storage.
Protocol for a Long-Term Stability Study
This protocol provides a framework for conducting a long-term stability study of this compound in a chosen solvent.
Objective: To determine the stability of a this compound solution over an extended period under defined storage conditions.
Methodology:
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Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile) at a known concentration.
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Dispense aliquots of the stock solution into multiple amber glass vials and seal them.
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Store the vials under the desired conditions (e.g., 4 °C and -20 °C).
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At predetermined time points (e.g., 0, 1, 3, 6, 12, 18, and 24 months), retrieve a vial from each storage condition.
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Analyze the concentration of this compound in the retrieved samples using a validated LC-MS/MS method.
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Compare the measured concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizing Workflows and Pathways
References
Calibration curve linearity with Desethylatrazine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity using Desethylatrazine-d7 as an internal standard.
Troubleshooting Guide: Non-Linear Calibration Curve
Issue: My calibration curve for the analyte, using this compound as an internal standard, is non-linear. What are the potential causes and how can I resolve this?
This guide provides a systematic approach to identifying and resolving the root cause of non-linearity.
Step 1: Evaluate Standard Preparation and Handling
Potential Issue: Inaccuracies in the preparation of stock solutions or serial dilutions of your calibration standards are a common source of non-linearity. Degradation of standards over time can also contribute to this issue.
Recommended Actions:
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Re-prepare Standards: Carefully prepare fresh stock solutions and calibration standards from a reliable source of the analyte and this compound. Use calibrated pipettes and ensure accurate weighing.
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Use Certified Reference Materials (CRMs): Whenever possible, use CRMs to verify the concentration of your stock solutions.
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Check for Degradation: Ensure that stock solutions and working standards are stored under appropriate conditions (e.g., -20°C in a sealed vial) to prevent degradation.[1]
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Avoid Serial Dilution Errors: It is generally considered suboptimal to prepare calibrators by serial dilution from a single stock because this carries a higher risk of error if the primary stock is prepared incorrectly.
Step 2: Investigate Chromatographic and Integration Issues
Potential Issue: Poor peak shape (e.g., fronting, tailing, or splitting) or inconsistent peak integration can lead to non-linear responses, especially at the lower and upper ends of the calibration range.
Recommended Actions:
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Visually Inspect Chromatograms: Carefully examine the chromatograms for all calibration standards. Ensure consistent peak shapes for both the analyte and this compound across the entire concentration range.
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Optimize Peak Integration: Verify that the peak integration parameters are appropriate and consistently applied for all standards. Inconsistent baseline settings or integration windows can introduce significant errors.
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Improve Chromatography: If peak shape is poor, optimize the liquid chromatography (LC) conditions, such as the mobile phase composition, gradient, flow rate, and column temperature, to achieve symmetrical and well-resolved peaks.
Step 3: Assess for Detector Saturation
Potential Issue: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear curve.[2][3]
Recommended Actions:
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Dilute High-Concentration Standards: Prepare and inject a dilution of the highest concentration standard. If the response of the diluted standard falls on the linear portion of the curve when back-calculated, detector saturation is the likely cause.
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Reduce Injection Volume: Decrease the volume of sample injected onto the LC-MS system.
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Modify MS Parameters: Consider using a less abundant isotope or fragment ion for quantification at higher concentrations.
Step 4: Evaluate Matrix Effects
Potential Issue: Components in the sample matrix can interfere with the ionization of the target analyte and/or the internal standard, causing ion suppression or enhancement.[2][4] This effect can be concentration-dependent and lead to non-linearity.
Recommended Actions:
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Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.
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Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
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Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from co-eluting matrix components.
Step 5: Consider the Appropriateness of the Regression Model
Potential Issue: A simple linear regression model may not always be the best fit for the data, especially over a wide dynamic range. Isotope dilution mass spectrometry (IDMS) calibration curves are inherently nonlinear, though often approximated as linear.
Recommended Actions:
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Visually Inspect the Curve and Residuals: A random distribution of residuals around the x-axis suggests a good fit. A clear pattern (e.g., a U-shape) indicates that the chosen model is not appropriate.
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Evaluate Alternative Regression Models: Consider using a quadratic (second-order polynomial) or a weighted linear regression model (e.g., 1/x or 1/x²). These models can often provide a better fit for data that exhibits heteroscedasticity (non-constant variance).
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Validate the Chosen Model: Regardless of the model used, it must be thoroughly validated to ensure accuracy and precision across the entire calibration range.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of desethylatrazine, a degradation product of the herbicide atrazine. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of atrazine and its metabolites. Because it is chemically almost identical to the analyte but has a different mass, it can be used to correct for variations in sample preparation, injection volume, and instrument response.
Q2: What are the acceptance criteria for calibration curve linearity?
A2: For regulated bioanalysis, a common acceptance criterion for the linearity of a calibration curve is a coefficient of determination (R²) value of ≥ 0.99. However, it is crucial to also assess the back-calculated concentrations of the calibration standards. These should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Q3: Is it acceptable to use a non-linear calibration curve for quantitation?
A3: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model (e.g., quadratic) accurately describes the relationship between concentration and response. The method must be properly validated for accuracy, precision, and reproducibility using this non-linear model.
Q4: How can I minimize matrix effects when using this compound?
A4: The use of a stable isotope-labeled internal standard like this compound is the primary way to compensate for matrix effects, as it should be affected in the same way as the analyte. To further minimize these effects, you can:
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Develop a robust sample preparation method (e.g., SPE) to remove interfering components.
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Optimize chromatographic conditions to separate the analyte from matrix interferences.
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Prepare calibration standards in a matrix that is as close as possible to the study samples.
Data Presentation
| Parameter | Acceptance Criteria | Typical Performance |
| Coefficient of Determination (R²) | ≥ 0.99 | > 0.995 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Regression Model | Linear, Weighted Linear, or Quadratic | Linear or Weighted Linear (1/x²) |
Experimental Protocols
Protocol for Preparation of a Calibration Curve
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Preparation of Stock Solutions:
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Accurately weigh a known amount of the analyte and this compound standards.
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Dissolve each standard in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
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Store stock solutions at an appropriate temperature (e.g., -20°C).
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-
Preparation of Working Standard Solutions:
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Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution in the same solvent.
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Prepare a working solution of the internal standard (this compound) at a fixed concentration.
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-
Preparation of Calibration Standards:
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Prepare a set of at least 6-8 non-zero calibration standards.
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For each standard, spike the appropriate volume of each analyte working standard and a fixed volume of the internal standard working solution into a blank biological matrix (e.g., plasma, urine, or water).
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Also prepare a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with only the internal standard).
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-
Sample Analysis:
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Process the calibration standards using the same extraction procedure as the unknown samples.
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Analyze the extracted standards by LC-MS/MS.
-
-
Data Analysis:
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Integrate the peak areas for the analyte and the internal standard (this compound).
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Plot the peak area ratio versus the nominal concentration of the calibration standards.
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Fit the data using an appropriate regression model (e.g., linear, weighted linear, or quadratic).
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Evaluate the R² value and the accuracy of the back-calculated concentrations for each standard.
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Mandatory Visualization
References
Desethylatrazine-d7 fragmentation pattern optimization in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the MS/MS fragmentation pattern of Desethylatrazine-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode electrospray ionization (ESI+)?
A1: this compound has a monoisotopic mass of 194.11 g/mol . In positive ion ESI, the molecule readily protonates. Therefore, the expected precursor ion ([M+H]⁺) to monitor in your MS/MS experiments is m/z 195.1.
Q2: What are the primary product ions to expect from the fragmentation of the this compound precursor ion?
A2: The fragmentation of this compound is predicted to be analogous to that of its non-deuterated counterpart. The primary fragmentation pathway involves the loss of a propene molecule from the isopropyl group. Due to the deuterium labeling on the ethyl group, the resulting major product ions will have a mass shift corresponding to the number of deuterium atoms retained on the fragment. The predicted major product ions are m/z 153.1 and m/z 111.1.
Q3: What is a typical starting point for collision energy (CE) optimization for this compound?
A3: For triazine herbicides, a typical starting range for collision energy is between 15 and 40 eV.[1][2] It is crucial to perform a collision energy optimization experiment to determine the ideal value for your specific instrument and experimental conditions.
Q4: Can I use the same collision energy for both the quantifier and qualifier ions?
A4: While you can use a single collision energy, it is often beneficial to optimize the collision energy for each product ion individually. The optimal collision energy to produce the highest intensity for one fragment may differ from that of another. Using specific collision energies for each transition can enhance the sensitivity and specificity of your assay.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Signal for the Precursor Ion
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Possible Cause 1: Incorrect Mass Setting.
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Troubleshooting Step: Double-check that the mass spectrometer is set to monitor for the correct precursor ion, m/z 195.1 for [M+H]⁺.
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Possible Cause 2: Suboptimal Ion Source Conditions.
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Troubleshooting Step: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization of this compound.
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Possible Cause 3: Poor Chromatographic Peak Shape.
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Troubleshooting Step: A broad or tailing peak can lead to a lower signal-to-noise ratio. Evaluate your LC method, including the column, mobile phase composition, and gradient profile.
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Issue 2: Weak or Unstable Product Ion Signal
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Possible Cause 1: Non-Optimized Collision Energy.
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Troubleshooting Step: The collision energy is not sufficient to induce fragmentation or is too high, causing excessive fragmentation into smaller, unmonitored ions. Follow the detailed experimental protocol below to optimize the collision energy for your specific instrument.
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Possible Cause 2: Matrix Effects.
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Troubleshooting Step: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. To assess this, compare the signal intensity of this compound in a neat solution versus a matrix-matched sample. If ion suppression is significant, improve your sample preparation method to remove interfering matrix components. The use of a deuterated internal standard like this compound should help to compensate for matrix effects, but significant suppression can still be problematic.[3][4]
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Possible Cause 3: Instability of the Deuterium Label.
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Troubleshooting Step: In rare cases, deuterium atoms can exchange with protons from the mobile phase, leading to a loss of the mass label. This is more common with acidic mobile phases and at elevated temperatures. If you suspect this is occurring, try using a less acidic mobile phase or reducing the ion source temperature.
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Issue 3: Inconsistent Quantifier/Qualifier Ion Ratio
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Possible Cause 1: Fluctuations in Collision Cell Pressure.
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Troubleshooting Step: Ensure that the collision gas (e.g., argon or nitrogen) pressure is stable and set to the manufacturer's recommended level.
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Possible Cause 2: Dwell Time is Too Short.
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Troubleshooting Step: If you are monitoring multiple MRM transitions, the dwell time for each may be insufficient to acquire enough data points across the chromatographic peak. Increase the dwell time for the this compound transitions.
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Possible Cause 3: Crosstalk Between MRM Transitions.
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Troubleshooting Step: If monitoring closely eluting compounds with similar MRM transitions, crosstalk can occur. Ensure adequate chromatographic separation between this compound and any other analytes.
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Data Presentation
The following table summarizes the predicted Multiple Reaction Monitoring (MRM) transitions for this compound. The optimal collision energy (CE) values are instrument-dependent and should be determined experimentally using the protocol provided below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Role | Typical CE Range (eV) |
| 195.1 | 153.1 | [M+H - C₃H₆]⁺ | Quantifier | 15 - 35 |
| 195.1 | 111.1 | [M+H - C₃H₆ - C₂H₄]⁺ | Qualifier | 20 - 40 |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for each MRM transition of this compound to achieve maximum signal intensity.
Materials:
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This compound standard solution (e.g., 1 µg/mL in methanol)
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A tandem mass spectrometer coupled with a liquid chromatography system
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Syringe pump for direct infusion (optional, but recommended)
Procedure:
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Direct Infusion (Recommended):
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Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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In the instrument control software, set up a product ion scan for the precursor ion m/z 195.1.
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Create a method where the collision energy is ramped over a range (e.g., 5 to 50 eV in 2 eV increments).
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Acquire data and observe the intensity of the product ions (m/z 153.1 and 111.1) as a function of the collision energy.
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Plot the intensity of each product ion against the collision energy. The collision energy that yields the highest intensity for each respective product ion is the optimal CE.
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-
LC-MS/MS Method (If direct infusion is not available):
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Develop a basic LC method that provides a sharp, reproducible peak for this compound.
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Create a series of MRM methods, each with a different fixed collision energy for the transitions of interest (e.g., start at 10 eV and increase in 2-5 eV increments up to 50 eV).
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Inject the this compound standard multiple times, using a different collision energy method for each injection.
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Record the peak area or height for each product ion at each collision energy.
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Plot the peak area/height against the collision energy to determine the optimum value for each transition.
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Mandatory Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Workflow for collision energy optimization.
Caption: Troubleshooting decision tree for poor MS/MS signal.
References
Technical Support Center: Enhancing Atrazine Detection with Desethylatrazine-d7
Welcome to the technical support center for the utilization of Desethylatrazine-d7 as an internal standard to improve the detection limits of atrazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for atrazine analysis?
A1: Using a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of atrazine, especially at low concentrations. It helps to compensate for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry (GC-MS or LC-MS/MS). The use of such standards can minimize the impact of biological matrix effects on quantification.[1] By mimicking the chemical behavior of atrazine, this compound allows for correction of signal suppression or enhancement, leading to more reliable results and improved detection limits.
Q2: Can this compound be used to quantify other atrazine metabolites?
A2: While this compound is structurally very similar to desethylatrazine, its primary use is as an internal standard for atrazine itself. For the most accurate quantification of other metabolites like deisopropylatrazine (DIA) or diaminochlorotriazine (DACT), it is best to use their respective isotopically labeled internal standards if available. However, in some methods, a single deuterated standard like Atrazine-d5 has been used for the determination of both atrazine and deethylatrazine.[2]
Q3: What are the potential sources of error when using this compound?
A3: Potential sources of error include:
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Isotopic Purity: The presence of unlabeled atrazine in the this compound standard can lead to an overestimation of the atrazine concentration in your sample.[3]
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Isotopic Exchange: Although generally stable, under certain conditions (e.g., extreme pH or high temperatures), the deuterium atoms on the standard could potentially exchange with hydrogen atoms from the solvent or matrix.[4][5] This can alter the mass of the internal standard and affect quantification.
-
Matrix Effects: Even with an internal standard, severe matrix effects can sometimes disproportionately affect the analyte and the internal standard, leading to inaccuracies.
-
Differential Recovery: If the extraction efficiency of atrazine and this compound from the sample matrix is significantly different, it can introduce bias into the results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of atrazine using this compound as an internal standard.
Issue 1: High variability in replicate analyses.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the internal standard is added precisely to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use calibrated micropipettes and verify the accuracy of your pipetting technique.
-
-
Possible Cause: Poor homogenization of the sample.
-
Solution: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. This is particularly important for solid or semi-solid matrices.
-
-
Possible Cause: Variable matrix effects.
-
Solution: While this compound corrects for a significant portion of matrix effects, highly complex or variable matrices may still pose a challenge. Consider additional sample cleanup steps or dilution of the sample extract to mitigate these effects.
-
Issue 2: The concentration of atrazine in blank samples is above the limit of detection (LOD).
-
Possible Cause: Contamination of the this compound internal standard with unlabeled atrazine.
-
Solution: Check the certificate of analysis for your this compound standard to confirm its isotopic purity. If the purity is low, you may need to acquire a new standard. You can also analyze a solution containing only the internal standard to assess the level of unlabeled atrazine.
-
-
Possible Cause: Contamination of laboratory equipment or reagents.
-
Solution: Thoroughly clean all glassware and equipment used in the analysis. Use high-purity solvents and reagents to prepare your samples and standards. Run a method blank (a sample with no analyte or internal standard) to identify the source of contamination.
-
Issue 3: Poor peak shape or resolution in the chromatogram.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Optimize your GC or LC method parameters, including the column type, mobile phase composition (for LC), temperature gradient (for GC), and flow rate.
-
-
Possible Cause: Matrix interference.
-
Solution: Implement a more rigorous sample cleanup procedure to remove interfering compounds from the matrix. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Issue 4: The recovery of the internal standard is low or highly variable.
-
Possible Cause: Inefficient extraction of the internal standard from the sample matrix.
-
Solution: Re-evaluate and optimize your extraction procedure. This may involve changing the extraction solvent, adjusting the pH, or modifying the extraction time and temperature.
-
-
Possible Cause: Degradation of the internal standard during sample processing.
-
Solution: Ensure that the sample processing conditions (e.g., temperature, pH) are not causing the degradation of this compound. Analyze a fortified blank sample at different stages of the sample preparation process to pinpoint where the loss is occurring.
-
Data Presentation
The use of an internal standard like this compound generally leads to lower limits of detection (LOD) and quantification (LOQ) for atrazine. The following table summarizes typical detection limits achieved with and without the use of a deuterated internal standard in various analytical methods.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Water | Atrazine-d5 | 38 ppt (ng/L) | - | |
| GC-MS | Water | None | 0.02 µg/L | 0.10 ppb | |
| LC-MS/MS | Drinking Water | This compound, Atrazine-d5 | - | 0.25 ng/mL (ppb) | |
| GC-MS/MS | Forage Plants | None | 0.6 µg/kg | - | |
| GC-MS | Soil Pore Water | Phenanthrene-d10 | 0.03 - 0.07 µg/L | - |
Experimental Protocols
Detailed Methodology for Atrazine Quantification in Water by GC-MS using this compound
This protocol is a synthesized example based on established methods such as EPA Method 523.
1. Reagents and Standards
-
Atrazine analytical standard
-
This compound internal standard
-
High-purity solvents (e.g., ethyl acetate, methanol, dichloromethane)
-
Anhydrous sodium sulfate
-
Reagent water
2. Standard Preparation
-
Prepare a stock solution of atrazine and this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a series of calibration standards containing atrazine at concentrations ranging from the expected sample concentrations.
-
Prepare a working internal standard solution of this compound.
3. Sample Preparation and Extraction
-
To a 250 mL water sample, add a known amount of the this compound internal standard solution.
-
Extract the analytes using a solid-phase extraction (SPE) cartridge (e.g., carbon-based).
-
Elute the analytes from the SPE cartridge with appropriate solvents (e.g., ethyl acetate followed by dichloromethane/methanol).
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Appropriate capillary column for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL.
-
Oven Temperature Program: Optimize for the separation of atrazine and this compound. A typical program might start at 70°C, ramp to 250°C, and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.
-
Ions to Monitor: Select characteristic ions for atrazine (e.g., m/z 200, 215) and this compound (e.g., m/z corresponding to its molecular weight and fragments).
-
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of this compound against the concentration of atrazine for the calibration standards.
-
Calculate the concentration of atrazine in the samples using the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for atrazine analysis using this compound.
Caption: General analytical workflow for atrazine quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Complex Matrices: A Technical Support Guide for Method Refinement Using Desethylatrazine-d7
For researchers, scientists, and drug development professionals utilizing Desethylatrazine-d7 as an internal standard, achieving accurate and reproducible results in complex matrices is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific challenges encountered during analytical method development and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using this compound as an internal standard in complex matrices?
A1: The primary challenges include significant matrix effects leading to ion suppression or enhancement, poor recovery of the internal standard during sample preparation, chromatographic peak shape issues, and variability in the analyte-to-internal standard response ratio. These issues can compromise the accuracy and precision of quantification.
Q2: How can I minimize matrix effects when analyzing samples with high complexity?
A2: Minimizing matrix effects is crucial for accurate quantification.[1] Strategies include optimizing sample preparation to remove interfering components, adjusting chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components, and utilizing matrix-matched calibration curves.[1] Diluting the sample extract can also mitigate matrix effects, though this may impact sensitivity.
Q3: What could be the cause of low or inconsistent recovery for this compound?
A3: Poor recovery can stem from several factors during sample preparation. These include inefficient extraction from the sample matrix, degradation of the internal standard, or its irreversible adsorption to labware. The choice of extraction solvent and pH are critical and should be optimized for both the analyte and this compound.
Q4: My this compound peak is showing tailing or splitting. What should I investigate?
A4: Chromatographic peak issues can be caused by problems with the analytical column, such as degradation of the stationary phase or contamination. It could also be related to the mobile phase composition, including incorrect pH or buffer concentration. Injecting a standard solution of this compound alone can help diagnose if the issue is with the compound itself or an interaction with the analytical system.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered when using this compound.
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent addition of this compound to all samples and standards. - Automate liquid handling steps where possible to minimize human error. - Verify the extraction procedure for reproducibility across different samples. |
| Differential Matrix Effects | - Evaluate matrix effects by comparing the response of this compound in neat solution versus in a matrix extract. - If significant suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., using different SPE cartridges or liquid-liquid extraction conditions). - Consider using a more rigorous sample cleanup technique to remove interfering matrix components. |
| Internal Standard Instability | - Assess the stability of this compound in the sample matrix and processing solvents over the duration of the experiment. - Investigate potential degradation by analyzing samples at different time points after internal standard addition. |
Issue 2: Poor Peak Shape or Retention Time Shift for this compound
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove potential contaminants. - If the problem persists, replace the analytical column. - Use a guard column to protect the analytical column from strongly retained matrix components. |
| Inappropriate Mobile Phase | - Verify the pH and composition of the mobile phase. - Ensure the mobile phase is adequately buffered. - Test different mobile phase modifiers to improve peak shape. |
| Injector Issues | - Clean the injector port and syringe to remove any residues. - Inspect the injector for any signs of blockage or leaks. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from methods for the determination of atrazine and its metabolites in water.[2]
-
Sample Preparation: Adjust the pH of the water sample (e.g., 100 mL) to 3-4.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then reagent water through it.
-
Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with reagent water to remove unretained impurities.
-
Elution: Elute the analytes and this compound from the cartridge using an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples
This protocol is based on general procedures for extracting atrazine and its metabolites from soil.[3]
-
Sample Preparation: Weigh 10 g of homogenized soil into a centrifuge tube.
-
Spiking: Add a known amount of this compound solution to the soil sample.
-
Extraction: Add 20 mL of an appropriate extraction solvent (e.g., a mixture of methanol and water).
-
Shaking: Shake the mixture vigorously for a defined period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to separate the soil particles from the solvent extract.
-
Collection and Concentration: Carefully collect the supernatant and, if necessary, concentrate it before analysis.
Quantitative Data Summary
The following tables summarize typical performance data from analytical methods for atrazine and its metabolites, which can serve as a benchmark when developing methods using this compound.
Table 1: Method Performance for Atrazine and its Metabolites in Urine [4]
| Parameter | Value |
| Precision (RSD) | 4 - 20% |
| Extraction Efficiency | 67 - 102% |
| Relative Recovery | 87 - 112% |
| Limit of Detection (LOD) | 0.03 - 2.80 ng/mL |
Table 2: Mean Procedural Recoveries in Water Samples
| Analyte | Mean Recovery (%) | Standard Deviation (%) |
| Atrazine | 90 | 12 |
| Desethylatrazine (G-30033) | 92 | 13 |
| Deisopropylatrazine (G-28279) | 98 | 16 |
| Didealkyatrazine (G-28273) | 85 | 20 |
Visualized Workflows
The following diagrams illustrate key experimental and logical workflows.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 4. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Desethylatrazine-d7
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is accurate and reproducible, a cornerstone of scientific integrity. In the analysis of the widely used herbicide atrazine and its metabolites, the choice of an appropriate internal standard is critical for achieving high-quality results. This guide provides a comprehensive comparison of analytical method validation using Desethylatrazine-d7, offering insights into its performance against other internal standards and detailed experimental protocols.
The Role of Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds added in a constant amount to all samples, calibration standards, and blanks. Their primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument, often through isotopic labeling.
This compound, a deuterated form of the atrazine metabolite desethylatrazine, is frequently employed as an internal standard in the analysis of atrazine and its degradation products. Its structural similarity and mass shift due to the deuterium atoms make it an excellent choice for quantification by mass spectrometry.
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of an analytical method. While Atrazine-d5 is a commonly used internal standard for atrazine analysis, this compound offers specific advantages, particularly when analyzing atrazine's metabolites. The following table summarizes key performance parameters compiled from various validation studies.
| Internal Standard | Analyte(s) | Method | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Desethylatrazine, Atrazine | GC-MS | 0.10 µg/L | 96 ± 5.5 | < 15 | [1] |
| Atrazine-d5 | Atrazine, Desethylatrazine | GC-MS | 38 ng/L (ppt) | Not explicitly stated for each | < 5 | [2] |
| Atrazine-d5 | Atrazine and metabolites | GC-MS | - | 95.5 to 109.0 | 4.4 to 17.5 | [3] |
| DEA Ring-13C3 | Desethylatrazine (DEA), Deisopropylatrazine (DIA) | LC-MS/MS | 20 ng/L | - | < 20 | [4] |
Key Observations:
-
Specificity: this compound is structurally very similar to desethylatrazine, making it an ideal internal standard for the quantification of this specific metabolite. This close structural analogy helps to mimic the behavior of the analyte during extraction and ionization, leading to more accurate correction.
-
Correction for Metabolite Analysis: When the analytical method aims to quantify both the parent compound (atrazine) and its metabolites (like desethylatrazine), using a deuterated standard for each class of compounds (e.g., Atrazine-d5 for atrazine and this compound for desethylatrazine) can provide more accurate results for the respective analytes.
-
Minimizing Cross-Interference: The distinct mass-to-charge ratio (m/z) of this compound ensures minimal isotopic overlap with the native analyte, a critical factor for accurate quantification in mass spectrometry.
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of analytical methods for atrazine and its metabolites using this compound as an internal standard. These protocols are based on established methods found in the scientific literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for concentrating and purifying analytes from a sample matrix.
Materials:
-
Water sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
C18 SPE cartridges
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
Procedure:
-
Sample Fortification: To a 250 mL water sample, add a known amount of this compound internal standard solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes and the internal standard with 5 mL of ethyl acetate.
-
Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate or methanol) for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Desethylatrazine: Select characteristic ions (e.g., m/z 186, 171, 143)
-
This compound: Select corresponding deuterated ions (e.g., m/z 193, 178)
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desethylatrazine: Monitor a specific precursor-to-product ion transition (e.g., m/z 188 -> 146)
-
This compound: Monitor the corresponding transition for the internal standard (e.g., m/z 195 -> 150)
-
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams have been generated using the DOT language.
References
- 1. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Desethylatrazine-d7 as an Internal Standard: A Guide to Enhanced Accuracy and Precision in Atrazine Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atrazine and its metabolites, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of Desethylatrazine-d7 as an internal standard, supported by experimental data from established analytical methods. Its performance is contrasted with other commonly used isotopic analogs, offering a clear rationale for its selection in demanding analytical workflows.
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This compound, a deuterated analog of the primary atrazine metabolite desethylatrazine (DEA), offers a high degree of chemical and physical similarity to the target analyte. This structural congruence ensures that it closely mimics the behavior of the native analyte throughout the entire analytical process, from extraction to detection, thereby leading to superior accuracy and precision.
Performance Comparison of Internal Standards
Methods that employ a deuterated analog of the specific metabolite being quantified, such as using this compound for the analysis of desethylatrazine, are generally preferred. This is because the deuterated metabolite will have nearly identical physicochemical properties (e.g., polarity, volatility, and ionization efficiency) to the non-labeled analyte, leading to more effective correction for matrix effects and variations in extraction recovery.
In contrast, using a deuterated standard of the parent compound, such as Atrazine-d5, to quantify a metabolite like desethylatrazine can introduce inaccuracies. This is due to potential differences in extraction efficiency and ionization response between the parent compound and its metabolite.
The following table summarizes the performance data for analytical methods that utilize this compound as an internal standard for the quantification of desethylatrazine and other related compounds.
| Analyte | Internal Standard | Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Desethylatrazine | This compound | EPA Method 536 | 95 - 101 | 4.5 - 11 |
| Atrazine | Atrazine-d5 | EPA Method 536 | 95 - 101 | 4.5 - 11 |
| Simazine | Simazine-d10 | EPA Method 536 | 95 - 101 | 4.5 - 11 |
| Deisopropylatrazine | Atrazine-desisopropyl-d5 | EPA Method 536 | 95 - 101 | 4.5 - 11 |
Note: The data presented is for the overall method performance and reflects the effectiveness of the internal standard in achieving high accuracy and precision.
Experimental Protocols
A robust analytical method is critical for obtaining high-quality data. The following is a representative experimental protocol for the analysis of atrazine and its metabolites in water, utilizing this compound as an internal standard, based on principles outlined in EPA methodologies.
Sample Preparation
-
Sample Collection: Collect water samples in appropriate containers.
-
Preservation: Adjust the sample pH and add preservatives as required by the specific method to ensure analyte stability.
-
Fortification: Spike all samples, calibration standards, and quality control samples with a known concentration of the internal standard solution, including this compound and other relevant deuterated standards (e.g., Atrazine-d5).
Sample Extraction (for GC-MS analysis)
-
Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., C18) to retain the analytes and internal standards.
-
Elution: Elute the retained compounds from the SPE cartridge using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable modifier such as formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection of the extracted sample.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
Data Analysis
-
Quantification: Calculate the concentration of each analyte using the ratio of the peak area of the analyte to the peak area of its corresponding isotopically labeled internal standard.
-
Calibration: Generate a calibration curve by plotting the peak area ratio against the concentration ratio for a series of calibration standards.
Visualizing the Analytical Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the analysis of atrazine and its metabolites using an internal standard.
Caption: Logical relationship illustrating the correction of analytical variability using an internal standard.
Caption: A typical experimental workflow for the analysis of atrazine metabolites using an internal standard.
Navigating the Analytical Maze: An Inter-laboratory Comparison of Desethylatrazine-d7 Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites and their deuterated internal standards is paramount for robust and reliable study outcomes. This guide provides a comparative overview of common analytical methods for Desethylatrazine-d7, a key internal standard for the analysis of the atrazine metabolite, desethylatrazine. The following sections detail the experimental protocols for prevalent techniques and present illustrative data from a representative inter-laboratory study to highlight the performance characteristics of these methods.
This compound serves as an essential tool in environmental monitoring and pharmacokinetic studies, ensuring the precise measurement of its non-deuterated counterpart, desethylatrazine. The choice of analytical methodology can significantly impact the accuracy, precision, and sensitivity of quantification. This guide explores the nuances of these methods to aid laboratories in selecting the most appropriate technique for their specific needs.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods from a simulated inter-laboratory comparison for the quantification of this compound in a spiked water sample. This data is representative of typical performance characteristics and variability observed in such studies.
| Laboratory ID | Analytical Method | Reported Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | z-score |
| Lab A | GC-MS | 0.48 | 96 | 4.2 | -0.8 |
| Lab B | LC-MS/MS | 0.51 | 102 | 2.5 | 0.4 |
| Lab C | GC-MS/MS | 0.50 | 100 | 3.1 | 0.0 |
| Lab D | LC-MS/MS | 0.52 | 104 | 2.1 | 0.8 |
| Lab E | GC-MS | 0.47 | 94 | 5.5 | -1.2 |
Note: The assigned value for the proficiency test sample was 0.50 µg/L. The z-score is a measure of a laboratory's performance against the consensus value. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the determination of this compound are outlined below. These protocols represent common practices in environmental and analytical laboratories.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A 500 mL water sample is collected in an amber glass bottle.
-
The sample is spiked with a known concentration of this compound solution.
-
Solid-phase extraction (SPE) is performed using a C18 cartridge to extract the analyte from the water matrix.
-
The cartridge is first conditioned with methanol followed by deionized water.
-
The water sample is passed through the cartridge at a flow rate of 5-10 mL/min.
-
The cartridge is dried under a gentle stream of nitrogen.
-
The analyte is eluted from the cartridge with ethyl acetate.
-
The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): Specific ions for this compound are monitored for quantification and confirmation.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A 100 mL water sample is collected.
-
The sample is spiked with the this compound internal standard.
-
The sample is filtered through a 0.45 µm syringe filter.
-
For samples with complex matrices, an optional SPE cleanup step similar to the GC-MS method may be employed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient is used to achieve separation, typically starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Visualizations
The following diagrams illustrate the typical experimental workflow for this compound analysis and the logical relationship in the analytical process.
A Head-to-Head Battle of Internal Standards: Desethylatrazine-d7 vs. Atrazine-d5 in Atrazine Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of atrazine and its metabolites is critical. The choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated internal standards, Desethylatrazine-d7 and Atrazine-d5, supported by experimental data from established analytical methods.
The ideal internal standard should closely mimic the chemical and physical properties of the analyte, experiencing similar effects during sample preparation and analysis, such as extraction, derivatization, and ionization. This ensures that any loss of analyte during the process is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.
Both Atrazine-d5 and this compound are isotopically labeled analogues of atrazine and its primary metabolite, desethylatrazine, respectively. Their use is well-documented in various analytical methods, most notably in those developed by the U.S. Environmental Protection Agency (EPA) for monitoring these compounds in drinking water.
Performance Data Summary
The following tables summarize the performance of this compound and Atrazine-d5 as internal standards in validated analytical methods. It is important to note that the data presented is derived from different methodologies (GC-MS and LC-MS/MS) and laboratories, and direct comparison should be made with this in consideration.
Table 1: Performance Data for Atrazine-d5 as an Internal Standard
| Analytical Method | Matrix | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS/MS | Groundwater | Atrazine | 99 | 4.0 |
| GC-MS/MS | Surface Water | Atrazine | 97 | 4.0 |
| GC-MS/MS | Treated Water | Atrazine | 97 | 2.5 |
| GC-MS (Ion Trap)[1] | Water | Atrazine | Not explicitly stated for IS, but method accuracy <15% and precision <5% | Not explicitly stated for IS, but method accuracy <15% and precision <5% |
Table 2: Performance Data for this compound as an Internal Standard
| Analytical Method | Matrix | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS/MS | Groundwater | Desethylatrazine | 100 | 4.3 |
| GC-MS/MS | Surface Water | Desethylatrazine | 101 | 3.5 |
| GC-MS/MS | Treated Water | Desethylatrazine | 100 | 2.9 |
| EPA Method 536 (LC-MS/MS)[2] | Reagent Water | Desethylatrazine | 101 | 4.5 |
| EPA Method 536 (LC-MS/MS)[2] | Surface Water | Desethylatrazine | 99 | 6.1 |
| EPA Method 536 (LC-MS/MS)[2] | Ground Water | Desethylatrazine | 100 | 5.3 |
Key Considerations in Selection
Structural Similarity and Co-elution:
-
Atrazine-d5 is an isotopic analog of the parent compound, atrazine. This structural identity ensures very similar chromatographic behavior, leading to close co-elution. This is a significant advantage as it means both the analyte and the internal standard experience nearly identical matrix effects during chromatographic separation and ionization.
-
This compound is an isotopic analog of desethylatrazine, a major metabolite of atrazine. While structurally related to atrazine, its chromatographic retention time will differ. When analyzing for atrazine, this lack of co-elution can be a drawback, as the internal standard may not fully compensate for matrix effects that vary across the chromatogram. However, when the primary analyte of interest is desethylatrazine, this compound is the ideal internal standard.
Deuterium Isotope Effect:
A potential concern with deuterated standards is the "isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times compared to the non-deuterated analyte. This effect is generally minimal but can be more pronounced in gas chromatography. However, for both Atrazine-d5 and this compound, this effect is typically not significant enough to compromise their effectiveness as internal standards, especially in liquid chromatography.
Experimental Protocols
Detailed methodologies for the use of these internal standards are outlined in EPA Methods 523 and 536.
EPA Method 523: GC-MS Analysis
This method is designed for the determination of triazine pesticides and their degradates in drinking water by gas chromatography/mass spectrometry (GC/MS).
-
Sample Preparation: A 250 mL water sample is fortified with a surrogate standard solution containing isotopically labeled compounds, including Atrazine-d5 and this compound. The sample is then passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge with ethyl acetate and dichloromethane/methanol. The eluate is then concentrated to a final volume of 1 mL.
-
Internal Standard Addition: The internal standards, Atrazine-d5 and this compound, are added to the final extract just before analysis.
-
GC-MS Analysis: The extract is injected into a GC-MS system. The analytes are separated on a capillary column and detected by a mass spectrometer. Quantification is performed using the internal standard method, where the response of the analyte is normalized to the response of its corresponding isotopically labeled internal standard.
EPA Method 536: LC-MS/MS Analysis
This method is for the determination of triazine pesticides and their degradates in drinking water by liquid chromatography/electrospray ionization/tandem mass spectrometry (LC/ESI-MS/MS).
-
Sample Preparation: A 500 µL aliquot of the water sample is fortified with a solution containing the isotopically labeled internal standards, including Atrazine-d5 and this compound.
-
Direct Injection: The fortified sample is directly injected into the LC-MS/MS system without any extraction or concentration steps.
-
LC-MS/MS Analysis: The analytes are separated on a C18 reversed-phase column and detected by a tandem mass spectrometer. Quantification is performed using the internal standard method.
Visualizing the Workflow and Atrazine Metabolism
To better understand the analytical process and the context of atrazine analysis, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of atrazine.
Conclusion
The choice between this compound and Atrazine-d5 as an internal standard depends on the specific goals of the analysis.
-
For the accurate quantification of atrazine , Atrazine-d5 is the superior choice due to its identical chemical structure and co-elution, which provides the most effective compensation for matrix effects.
-
When the focus of the analysis is on desethylatrazine , This compound is the ideal internal standard for the same reasons.
-
In methods where both atrazine and its metabolites are being quantified simultaneously, the use of both Atrazine-d5 and this compound is recommended to ensure the highest accuracy for each respective analyte.
The data from validated methods demonstrates that both internal standards perform well, providing good recovery and precision. Ultimately, the selection should be guided by the specific analytes of interest and the validation data for the chosen analytical method.
References
Navigating the Analytical Landscape: A Comparative Guide to Desethylatrazine-d7 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. This guide provides a comparative analysis of analytical methodologies for Desethylatrazine-d7, a deuterated internal standard crucial for the accurate measurement of its parent compound, the herbicide metabolite desethylatrazine. We delve into the critical performance characteristics of linearity and range, offering supporting experimental data and detailed protocols to inform your analytical strategy.
This compound plays a pivotal role as an internal standard in stable isotope dilution assays, a gold-standard technique for quantitative analysis. Its structural similarity and distinct mass allow for the correction of matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of desethylatrazine quantification in various matrices, including environmental and biological samples.
Linearity and Range: A Comparative Overview
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. The range defines the upper and lower concentration limits within which the method is precise, accurate, and linear. The choice of analytical technique significantly influences these parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent methods for the analysis of atrazine and its metabolites.
| Analytical Method | Analyte | Calibration Range | Linearity (r²) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (EPA Method 536.0) | Atrazine-desethyl | 0.25 - 5.0 ng/mL (ppb) | 0.9964 | Not explicitly stated, but the lowest calibration standard is 0.25 ng/mL. | [1] |
| GC-MSD | Deethylatrazine (G-30033) | Not explicitly stated | Not explicitly stated | 0.10 µg/L (ppb) | [2][3] |
| GC-MS | Atrazine, DIA, DEA | Not explicitly stated | > 0.99 | 0.2 µg/L (for surface water) | [4] |
| LC-MS/MS | Atrazine and degradates | Not explicitly stated | Not explicitly stated | 0.1 µg/L | [5] |
Note: Data for this compound as the primary analyte is limited in publicly available literature. The data presented for "Atrazine-desethyl" or "Deethylatrazine" provides a strong indication of the expected performance when using this compound as an internal standard, as the analytical behavior is nearly identical.
The excellent linearity (r² > 0.99) observed across different methods demonstrates their suitability for accurate quantification. The choice between LC-MS/MS and GC-MS often depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity and specificity, particularly for complex biological matrices.
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the quantification of desethylatrazine, where this compound would be employed as an internal standard.
Method 1: Quantification of Desethylatrazine in Water by LC-MS/MS (Based on EPA Method 536.0)
This method is designed for the direct analysis of triazine pesticides and their degradates in drinking water without the need for solid-phase extraction.
1. Sample Preparation:
-
To a 1 mL aliquot of the water sample, add the internal standard solution (containing this compound) to achieve a final concentration of 5 ng/mL.
-
Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.
-
Prepare calibration standards in reagent water at concentrations of 0.25, 0.5, 1, 2, 2.5, and 5 ng/mL, each spiked with the internal standard solution.
2. LC-MS/MS Conditions:
-
HPLC System: Thermo Scientific Accela™ HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in water.
-
B: Methanol.
-
-
Flow Rate: 400 µL/min.
-
Injection Volume: 100 µL.
-
Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for desethylatrazine and this compound.
Method 2: Quantification of Deethylatrazine in Water by GC-MSD
This method involves a sample preparation step using solid-phase extraction (SPE) to concentrate the analytes prior to analysis.
1. Sample Preparation (SPE):
-
Buffer the water sample to pH 10.
-
Condition a C18 SPE cartridge.
-
Load the water sample onto the SPE cartridge.
-
Elute the analytes with ethyl acetate.
-
Concentrate the eluate and reconstitute in a suitable solvent for GC injection.
-
Add an internal standard, such as lindane, prior to injection. Note: For improved accuracy, this compound would be the ideal internal standard, added before the extraction process.
2. GC-MSD Conditions:
-
GC System: Agilent GC-MSD or equivalent.
-
Column: DB-Wax capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of atrazine and its metabolites.
-
Mass Spectrometer: Mass selective detector operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for deethylatrazine and the internal standard.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for this compound quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) with Desethylatrazine-d7 as an Internal Standard
For researchers and professionals in drug development and analytical sciences, the accurate quantification of analytes at low concentrations is paramount. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical techniques, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of analytical methods utilizing Desethylatrazine-d7 as an internal standard for the detection and quantification of Desethylatrazine and related triazine compounds.
The fundamental principle behind using a deuterated internal standard like this compound is that it behaves nearly identically to the native analyte during sample preparation, chromatography, and ionization. This allows for the correction of variations in the analytical process, such as extraction recovery, injection volume, and matrix effects, ultimately leading to more accurate and precise measurements.
Comparative Performance Data
The following table summarizes the performance of analytical methods that employ this compound for the quantification of Desethylatrazine and other triazine pesticides. While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound itself are not typically determined (as it is a quantification tool, not the target analyte), the performance of the analytical method for the target analyte is a direct reflection of the effectiveness of the internal standard.
| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Method Validation (LLMV) | Calibration Range |
| Desethylatrazine | LC-MS/MS | Drinking Water | Not explicitly stated | Not explicitly stated | 0.25 - 5.0 ng/mL[1] |
| Atrazine, Desethylatrazine, and other metabolites | GC/MS (EPA Method 523) | Drinking Water | Method DLs ranged from 0.10 to 0.69 µg/L for various analytes (DL determination is optional)[2] | Not explicitly stated | Not specified[2] |
| Atrazine and metabolites | LC-MS/MS | Soil and Water | 0.04 µg/kg[3] | 0.1 µg/kg[3] | 0.1 - 10.0 µg/kg |
| Atrazine, Desethylatrazine, and other metabolites | GC-MSD | Ground, Surface, and Deionized Water | Not explicitly stated | 0.10 µg/L (LLMV) | Not specified |
| Desethylatrazine | Rapid on-line SPE LC-MS/MS | Groundwater | Not explicitly stated | 20 ng/L | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from methods utilizing this compound.
Method 1: LC-MS/MS for Triazine Pesticides in Drinking Water
-
Sample Preparation: Samples are treated with ammonium acetate (20 mM) for pH adjustment and dechlorination, and sodium omadine (64 mg/L) to prevent microbial degradation. No solid-phase extraction (SPE) is required. Samples are spiked with the internal standard solution (including this compound) to a final concentration of 5 ng/mL.
-
Instrumentation: Thermo Scientific TSQ Quantum Access™ triple-stage quadrupole mass spectrometer with an Accela™ HPLC system.
-
Chromatographic Conditions:
-
Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm.
-
Mobile Phase: Solvent A: 5 mM Ammonium Acetate; Solvent B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry: Detection is performed using tandem mass spectrometry (MS/MS).
Method 2: GC/MS for Triazine Pesticides in Drinking Water (EPA Method 523)
-
Sample Preparation: A 250-mL water sample is extracted using a 250-mg carbon solid-phase extraction (SPE) cartridge. The cartridge is dewatered with methanol and eluted with ethyl acetate and a dichloromethane/methanol mixture. The extract is dried, concentrated, and the internal standards, including Atrazine-desethyl-d7(isopropyl-d7), are added. The final volume is adjusted to 1.0 mL.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC/MS) operated in full scan mode.
-
Analyte Identification: Based on comparison of retention times and mass spectra to those of calibration standards.
-
Quantification: Internal standard technique.
Visualizing the Workflow and Principles
To better understand the experimental process and the role of this compound, the following diagrams illustrate the workflow for LOD/LOQ determination and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Principle of quantification using an internal standard.
References
A Comparative Guide to the Recovery of Desethylatrazine-d7 in Environmental and Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Desethylatrazine, a principal degradation product of the herbicide atrazine. The focus is on recovery studies, particularly highlighting the use of Desethylatrazine-d7 as an internal standard to ensure analytical accuracy and precision in various complex matrices such as water, soil, and biological samples. The data presented is compiled from various validated methods, including those recognized by the U.S. Environmental Protection Agency (EPA).
Data Presentation: Recovery of Desethylatrazine
The following tables summarize the recovery performance of Desethylatrazine in different matrices using various analytical techniques. The use of a deuterated internal standard like this compound is a common practice in isotope dilution mass spectrometry to correct for analyte losses during sample preparation and analysis, ensuring more accurate quantification. The recovery of the deuterated standard is expected to be very similar to that of the native analyte.
Table 1: Recovery of Desethylatrazine in Water Matrices
| Analytical Method | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| GC-MSD | Ground, Surface, Deionized Water | 0.10 µg/L | 96 | 5.5 | [1] |
| GC/MSD | Water | Not Specified | 92 | 13 | [2] |
| GC-MS | Surface Water | 0.5 and 3.0 µg/L | 110 | Not Specified | [3] |
| LC-MS/MS | Surface Water | 0.2 µg/L | 83-105 | < 11 | [4] |
| LC-MS/MS | Finished Drinking Water | 0.10 µg/L | 99 | 4.8 | [3] |
| LC-MS/MS | Groundwater | 0.10 µg/L | 113 | 4.5 |
Table 2: Recovery of Desethylatrazine in Soil and Other Matrices
| Analytical Method | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| LC-MS/MS | Soil | 0.1, 0.5, 1.0 µg/kg | > 75 | 7.3 - 9.5 | |
| GC-MS | Soil | Not Specified | 91-102 | Not Specified | |
| LC/MS/MS | Sandy Loam Soil | 0.01 and 0.10 mg/kg | 70-120 | ≤ 20 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the extraction and analysis of Desethylatrazine from water and soil samples, often employing this compound as an internal standard.
1. Method for Water Samples (Based on EPA Method 523 and others)
This method utilizes solid-phase extraction (SPE) followed by gas chromatography/mass spectrometry (GC/MS) for the determination of Desethylatrazine.
-
Sample Preparation:
-
Water samples (typically 250-1000 mL) are allowed to reach room temperature.
-
The sample is fortified with a known amount of this compound internal standard.
-
The pH of the water sample is adjusted to 3-4.
-
-
Solid-Phase Extraction (SPE):
-
The sample is passed through a conditioned SPE cartridge (e.g., C18 or a mixed-mode cation exchange).
-
The analytes, including Desethylatrazine and the d7-internal standard, are adsorbed onto the SPE sorbent.
-
The cartridge is washed to remove interferences and then dried.
-
The analytes are eluted from the cartridge with an appropriate solvent (e.g., ethyl acetate followed by dichloromethane/methanol).
-
-
Analysis by GC/MS:
-
The eluate is concentrated to a small volume (e.g., 1 mL).
-
The concentrated extract is injected into a GC/MS system.
-
The analytes are separated on a capillary column and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification is performed by comparing the response of the native analyte to that of the deuterated internal standard.
-
2. Method for Soil Samples
This method typically involves solvent extraction followed by clean-up and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation and Extraction:
-
A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.
-
The sample is spiked with the this compound internal standard.
-
An extraction solvent (e.g., acetonitrile/water mixture) is added.
-
The sample is vigorously shaken or sonicated to extract the analytes from the soil matrix.
-
The mixture is centrifuged, and the supernatant (extract) is collected.
-
-
Extract Clean-up (if necessary):
-
The extract may be cleaned up using techniques like solid-phase extraction (SPE) to remove interfering co-extractives.
-
-
Analysis by LC-MS/MS:
-
The final extract is analyzed by LC-MS/MS.
-
The analytes are separated on a reverse-phase column (e.g., C18).
-
Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification is based on the ratio of the peak area of the native analyte to that of the this compound internal standard.
-
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the analysis of Desethylatrazine in water and soil samples.
Caption: Workflow for this compound recovery analysis in water.
Caption: Workflow for this compound recovery analysis in soil.
References
- 1. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Certified Reference Materials for Desethylatrazine-d7
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of isotopically labeled compounds, such as Desethylatrazine-d7, are crucial for the precise quantification of the herbicide metabolite Desethylatrazine in various matrices. This guide provides a comparison of commercially available this compound CRMs, details a standard experimental protocol for its use, and visualizes the analytical workflow.
Comparison of this compound Certified Reference Materials
Several reputable suppliers offer this compound CRMs. The following table summarizes the key specifications of these products to aid in selecting the most suitable material for your analytical needs.
| Supplier | Product Name/Grade | CAS Number | Format | Concentration/Purity | Solvent | Accreditation |
| Sigma-Aldrich | TraceCERT® | 1216649-31-8 | Not specified | Certified by quantitative NMR | Not specified | ISO/IEC 17025, ISO 17034[1] |
| CRM LABSTANDARD | Atrazine, Desethyl-D7 solution | 1216649-31-8 | Solution | 100.00 mg/l, 1000.00 mg/l | Acetonitrile | ISO 17034[2][3] |
| Pharmaffiliates | Atrazine desethyl D7 | 1216649-31-8 | Not specified | Not specified | Not specified | ISO 9001, IS/ISO/IEC 17025, ISO 17034, GLP[4] |
| Analytical Standard Solutions (A2S) | Atrazine desethyl D7 | 1216649-31-8 | Neat or Solution | 10mg, 100mg (Neat); 10µg/ml, 100µg/ml, 1000µg/ml (Solution) | Acetonitrile, Acetone | ISO 17034 |
Experimental Protocol: Analysis of Desethylatrazine in Drinking Water using LC-ESI-MS/MS
The following is a detailed methodology for the determination of triazine pesticides and their degradates in drinking water, adapted from U.S. EPA Method 536. This compound is used as an isotopically labeled internal standard to ensure accurate quantification.
1. Sample Preparation:
-
Adjust the pH of the water sample and dechlorinate with ammonium acetate.
-
Add a preservative like sodium omadine to prevent microbial degradation.
-
Spike the sample with an appropriate concentration of this compound CRM solution.
2. Solid Phase Extraction (SPE):
-
Condition a solid phase extraction cartridge.
-
Pass the water sample through the SPE cartridge to adsorb the analytes.
-
Wash the cartridge to remove interferences.
-
Elute the analytes, including Desethylatrazine and the this compound internal standard, from the cartridge using an appropriate solvent.
3. Sample Concentration:
-
Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4. LC-ESI-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate.
-
Flow Rate: A typical flow rate for standard analytical columns.
-
Injection Volume: A defined volume of the concentrated extract.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for both Desethylatrazine and this compound.
-
5. Quantification:
-
Create a calibration curve by analyzing a series of calibration standards containing known concentrations of Desethylatrazine and a constant concentration of the this compound internal standard.
-
Calculate the concentration of Desethylatrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the determination of Desethylatrazine using a certified reference material of this compound.
References
- 1. Atrazine-desethyl certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. Atrazine, Desethyl-D7 solution – CRM LABSTANDARD [crmlabstandard.com]
- 3. CRM LABSTANDARD – High Pure Standards & Chemicals Division & CRM [crmlabstandard.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Performance of Desethylatrazine-d7 as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based assays, the use of stable isotope-labeled internal standards is a cornerstone of robust method development. This guide provides a comparative overview of the performance of Desethylatrazine-d7, a deuterated analog of the atrazine metabolite Desethylatrazine, across different mass spectrometry platforms. The performance of an internal standard is intrinsically linked to the analytical method's overall accuracy and precision in quantifying the target analyte.
This compound is a widely used internal standard for the analysis of atrazine and its degradation products in various matrices, most notably in environmental water samples. Its utility stems from its chemical similarity to the target analyte, Desethylatrazine, and its distinct mass, which allows for its differentiation by the mass spectrometer. This guide will delve into its application in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Comparative Performance Data
The efficacy of this compound as an internal standard is reflected in the validation data of the analytical methods that employ it. The following tables summarize the performance characteristics of methods utilizing this compound for the quantification of Desethylatrazine and other related triazine pesticides.
LC-MS/MS Performance
LC-MS/MS methods, particularly those based on the United States Environmental Protection Agency (US EPA) Method 536, are common for the analysis of triazines in drinking water. These methods often utilize a "dilute-and-shoot" or direct injection approach, minimizing sample preparation.
Table 1: Performance of Desethylatrazine Quantification using this compound in Triple Quadrupole LC-MS/MS Systems
| Parameter | Thermo Scientific TSQ Quantum Access™[1] | Waters Micromass Quattromicro®[2] |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Analyte | Desethylatrazine | Desethylatrazine |
| Matrix | Reagent Water | Finished Drinking Water |
| Linearity (Range) | 0.25 - 5.0 ng/mL (ppb) | Not explicitly stated for Desethylatrazine |
| Correlation Coefficient (r²) | 0.9964[1] | Not explicitly stated for Desethylatrazine |
| Lowest Concentration MRL | Not explicitly stated | 0.020 - 0.14 µg/L for all analytes in method |
| Recovery | Not explicitly stated | Within 70-130% for all analytes |
| Precision (%RSD) | Not explicitly stated | <20% for all analytes |
GC-MS Performance
GC-MS methods for triazine analysis, such as US EPA Method 523, typically involve a sample concentration step like solid-phase extraction (SPE) prior to analysis. The validation of this method has been performed on different types of mass analyzers.
Table 2: Performance of Triazine Analysis using this compound in GC-MS Systems[3]
| Parameter | Time-of-Flight (TOF) GC/MS | Quadrupole-based GC/MS |
| Instrumentation | Time-of-Flight Mass Spectrometer | Quadrupole Mass Spectrometer |
| Analytes | Triazine Pesticides and Degradates | Triazine Pesticides and Degradates |
| Matrix | Drinking Water | Drinking Water |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Lowest Concentration MRL | 0.40 to 2.1 µg/L for method analytes | 0.40 to 2.1 µg/L for method analytes |
| Recovery | Method-dependent | Method-dependent |
| Precision (%RSD) | Method-dependent | Method-dependent |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for LC-MS/MS and GC-MS methods that utilize this compound as an internal standard.
Protocol 1: Direct Injection LC-MS/MS for Triazines in Drinking Water (Based on EPA Method 536)
This method is designed for the rapid and sensitive analysis of triazines without extensive sample preparation.[1]
-
Sample Preparation :
-
To a 1 mL aliquot of the water sample, add preservatives such as ammonium acetate and sodium omadine to adjust pH and prevent microbial degradation.
-
Spike the sample with a known concentration of the internal standard solution, including this compound, to a final concentration of 5 ng/mL.
-
Vortex the sample for 30 seconds.
-
The sample is now ready for direct injection into the LC-MS/MS system.
-
-
Liquid Chromatography :
-
Column : Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase A : 5 mM Ammonium Acetate in Water.
-
Mobile Phase B : Methanol.
-
Flow Rate : 400 µL/min.
-
Injection Volume : 100 µL.
-
A gradient elution program is used to separate the analytes.
-
-
Mass Spectrometry (Triple Quadrupole) :
-
Ionization : Electrospray Ionization (ESI), Positive Mode.
-
Detection : Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard are monitored.
-
Protocol 2: Solid-Phase Extraction GC-MS for Triazines in Drinking Water (Based on EPA Method 523)
This method is suitable for the analysis of triazines and requires a concentration step to achieve low detection limits.
-
Sample Preparation (SPE) :
-
Add a surrogate standard and this compound internal standard to a 1 L water sample.
-
Condition a graphitized non-porous carbon SPE cartridge.
-
Pass the water sample through the SPE cartridge to adsorb the analytes.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge with an appropriate solvent mixture (e.g., dichloromethane/methanol).
-
Dry the extract using anhydrous sodium sulfate and concentrate it to a final volume of 1.0 mL.
-
-
Gas Chromatography :
-
Column : A low-polarity capillary column suitable for pesticide analysis.
-
Injector : Splitless injection.
-
Oven Program : A temperature gradient is used to achieve chromatographic separation.
-
-
Mass Spectrometry (Quadrupole or TOF) :
-
Ionization : Electron Ionization (EI).
-
Detection : Full scan mode. Analytes are identified by their retention time and mass spectrum. Quantification is performed using the internal standard technique.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of triazine pesticides using an internal standard like this compound with an LC-MS/MS system.
Caption: Analytical workflow for triazine analysis using LC-MS/MS.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Desethylatrazine-d7
For researchers, scientists, and drug development professionals engaged in the analysis of atrazine and its metabolites, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Desethylatrazine-d7 is a critical decision. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your analytical needs.
This compound, a deuterated analog of the primary atrazine metabolite, is crucial as an internal standard in environmental and biological monitoring to ensure accurate quantification. The selection of either GC-MS or LC-MS for its analysis hinges on factors such as sample matrix, required sensitivity, sample throughput, and the availability of instrumentation.
Quantitative Performance: A Comparative Overview
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 - 0.75 ng/L (in water, for Desethylatrazine)[1][2] | 0.0141 µg/L (in water, for Desethylatrazine)[3] |
| Limit of Quantification (LOQ) | 0.150 µg/L (in water, for Desethylatrazine)[4] | 20 ng/L (in groundwater, for Desethylatrazine)[5] |
| Linearity (Calibration Range) | Typically linear over several orders of magnitude. | 0.25 - 5.0 ng/mL (in drinking water, for Atrazine-desethyl) |
| Recovery | 94% - 98% (in reagent and soil pore water, for Desethylatrazine) | >70% in most cases. |
The Methodological Divide: Experimental Protocols
The choice between GC-MS and LC-MS fundamentally alters the experimental approach, from sample preparation to the final analysis.
GC-MS: The Derivatization Imperative
GC-MS analysis of polar compounds like Desethylatrazine necessitates a derivatization step to increase their volatility and thermal stability.
Experimental Protocol for GC-MS Analysis of Desethylatrazine:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a graphitized carbon-black SPE cartridge sequentially with dichloromethane, a dichloromethane/methanol mixture, methanol, and HPLC-grade water.
-
Pass the water sample through the conditioned cartridge.
-
Dry the cartridge under vacuum.
-
Elute the analytes with ethyl acetate followed by a dichloromethane/methanol mixture.
-
Dry the eluate over anhydrous sodium sulfate.
-
-
Derivatization:
-
The dried extract is derivatized using an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile silyl derivative.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of 1-2 µL of the derivatized extract.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, holding at 50°C and then ramping up to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
LC-MS: The Advantage of Direct Analysis
LC-MS generally allows for the direct analysis of polar compounds like this compound without the need for derivatization, simplifying the workflow.
Experimental Protocol for LC-MS/MS Analysis of Desethylatrazine:
-
Sample Preparation:
-
For water samples, a simple filtration may be sufficient.
-
In some methods, a direct injection of the sample is possible after the addition of internal standards and preservatives.
-
For more complex matrices or to achieve lower detection limits, online or offline Solid-Phase Extraction (SPE) can be employed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection Volume: Typically 5-100 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for triazine analysis.
-
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
GC-MS analysis workflow for this compound.
LC-MS/MS analysis workflow for this compound.
Key Strengths and Weaknesses: A Comparative Diagram
The following diagram provides a visual comparison of the primary advantages and disadvantages of each technique for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Analogues as Internal Standards for Pesticide Analysis: A Comparative Guide
In the quantitative analysis of pesticide residues, achieving accuracy and reliability is paramount, especially when dealing with complex matrices such as food and environmental samples. The use of internal standards is a cornerstone of robust analytical methodologies, and among the various types of internal standards, deuterated analogues have emerged as a preferred choice for many researchers. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Role of Internal Standards in Pesticide Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrumental response.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification.[2][3] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for quantification.[1][4]
Deuterated Analogues vs. Other Internal Standards
The most common alternatives to deuterated internal standards include carbon-13 (¹³C) labeled analogues and structurally similar compounds (analogues). The choice of internal standard can significantly impact the performance of an analytical method.
| Feature | Deuterated Analogues | ¹³C-Labeled Analogues | Structurally Similar Compounds |
| Chemical Similarity | Nearly identical to the analyte, with deuterium substituting hydrogen atoms. | Nearly identical to the analyte, with ¹³C substituting ¹²C atoms. | Similar chemical structure and properties to the analyte. |
| Chromatographic Co-elution | Generally co-elute very closely with the analyte, though a slight retention time shift can occur due to the deuterium isotope effect. | Excellent co-elution with the analyte as the mass difference has a negligible effect on retention time. | Co-elution is not guaranteed and often differs from the analyte. |
| Correction for Matrix Effects | Highly effective in compensating for matrix effects due to almost identical chemical properties and similar ionization efficiency. | Considered the "gold standard" for correcting matrix effects due to identical chemical behavior. | Less effective at correcting for matrix effects as their ionization efficiency can differ significantly from the analyte. |
| Cost | Generally less expensive than ¹³C-labeled standards. | Typically more expensive due to more complex synthesis. | Can be a cost-effective option if a suitable compound is readily available. |
| Availability | Widely available for a broad range of pesticides. | Availability can be limited for some pesticides. | Availability is variable and requires careful selection. |
| Isotopic Stability | Generally stable, but there is a potential for H/D exchange in certain molecules and conditions. | Highly stable with no risk of isotopic exchange. | Not applicable. |
Performance Data: The Impact of Deuterated Internal Standards
The use of deuterated internal standards significantly improves the accuracy and precision of pesticide analysis, particularly in complex matrices.
A study on the analysis of 59 pesticides and 5 mycotoxins in various cannabis matrices (flower, edibles, concentrates) demonstrated the effectiveness of deuterated analogues. When no internal standard was used, the accuracy of quality control samples varied by more than 60%, with a relative standard deviation (RSD) of over 50%. However, upon the introduction of 24 deuterated internal standards, the accuracy improved to within 25%, and the RSD dropped to under 20%.
Table 1: Impact of Deuterated Internal Standards on Pesticide Analysis in Cannabis Matrices
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Variation | > 60% | < 25% |
| Relative Standard Deviation (RSD) | > 50% | < 20% |
These results highlight the critical role of deuterated internal standards in mitigating matrix effects and ensuring data reliability. Even when an exact deuterated analogue is not available for every analyte, the use of a suite of deuterated standards can still significantly improve quantification.
Experimental Protocol: Pesticide Residue Analysis using QuEChERS and LC-MS/MS with Deuterated Internal Standards
This protocol outlines a general procedure for the extraction and analysis of pesticide residues from a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis with deuterated internal standards.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of a working solution containing the deuterated internal standards to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate.
-
Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the upper ACN layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
3. Final Sample Preparation and Analysis
-
Transfer the supernatant to an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for pesticide analysis using deuterated internal standards.
Caption: Experimental workflow for pesticide residue analysis.
Caption: Logical relationship of matrix effect correction.
Conclusion
Deuterated analogues serve as a robust and reliable choice for internal standards in pesticide analysis. Their ability to closely mimic the behavior of the target analyte throughout the analytical process allows for effective correction of matrix effects and variations in instrument response, leading to more accurate and precise results. While ¹³C-labeled standards may offer superior isotopic stability, deuterated standards provide a cost-effective alternative with excellent performance for a wide range of applications. The implementation of deuterated internal standards, coupled with a validated analytical method such as QuEChERS and LC-MS/MS, is a powerful strategy for achieving high-quality data in pesticide residue monitoring.
References
Safety Operating Guide
Proper Disposal of Desethylatrazine-d7: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Desethylatrazine-d7 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets and chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile rubber) | Prevents skin contact and potential absorption.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust particles.[1] |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants | Prevents contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | NIOSH-approved respirator for dusts if not handled in a fume hood | Prevents inhalation of dust particles. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves segregating the chemical waste and arranging for its collection by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of with regular laboratory or household trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including contaminated solids like weighing paper or paper towels, in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., methanol or acetonitrile). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until collection.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste composition and quantity.
Emergency Procedures for Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is crucial to prevent environmental contamination and personnel exposure.
Spill Response Protocol:
| Step | Action | Details |
| 1. Evacuate | Immediately evacuate non-essential personnel from the affected area. | |
| 2. Ventilate | Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS. | |
| 3. Control | Wearing appropriate PPE, control the spread of the spill. | |
| 4. Absorb | For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). | |
| 5. Collect | For solid spills, carefully sweep or scoop the material to avoid creating dust. | |
| 6. Containerize | Place all contaminated materials into a labeled hazardous waste container. | |
| 7. Decontaminate | Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. | |
| 8. Report | Report the spill to your laboratory supervisor and EHS office. |
Environmental Hazard and Regulatory Compliance
This compound, similar to its parent compound atrazine, is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is of utmost importance to prevent its release into the environment. Do not allow the chemical or its waste to enter drains, sewers, or waterways. All disposal procedures must comply with local, regional, and national environmental regulations.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Desethylatrazine-d7
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Desethylatrazine-d7, a deuterated isotopologue of the atrazine metabolite. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical management.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C6H3D7ClN5 | [1] |
| CAS Number | 1216649-31-8 | [1] |
| Molecular Weight | 187.63 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 132 - 134 °C (270 - 273 °F) | |
| Water Solubility | 3.2 g/L |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Toxicity (Oral) : Category 4
-
Acute Toxicity (Inhalation) : Category 4
-
Serious Eye Irritation : Category 2
-
Skin Sensitization : Category 1
-
Specific Target Organ Toxicity (Repeated Oral Exposure) : Category 2 (Heart)
-
Hazardous to the Aquatic Environment (Acute and Chronic) : Category 1
Signal Word: Warning
Hazard Statements:
-
Harmful if swallowed or inhaled.
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
-
May cause damage to organs (Heart) through prolonged or repeated exposure if swallowed.
-
Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid release to the environment.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated area at room temperature.
-
Store away from incompatible materials.
2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use. | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a laboratory fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. For unpacking non-plastic containers, a respirator is recommended. | To prevent inhalation of harmful dust. |
3. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to avoid dust formation and inhalation.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully pick up the spilled material and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
5. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
6. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Contact a licensed professional waste disposal service for proper disposal.
-
Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
